molecular formula C8H17NO B1268219 N-butylbutanamide CAS No. 10264-16-1

N-butylbutanamide

Cat. No.: B1268219
CAS No.: 10264-16-1
M. Wt: 143.23 g/mol
InChI Key: QJGWNDLRYDTKEI-UHFFFAOYSA-N
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Description

N-butylbutanamide is a chemical compound offered for laboratory research purposes. A comprehensive description of its physical and chemical properties, specific research applications, and mechanism of action is not currently available in the sourced databases. Researchers are advised to consult specialized chemical literature and safety data sheets for detailed information prior to use. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-7-9-8(10)6-4-2/h3-7H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGWNDLRYDTKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324517
Record name N-butylbutanamide
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10264-16-1
Record name n-Butylbutanamide
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Record name Butanamide, N-butyl-
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Record name N-butylbutanamide
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Record name N-butylbutanamide
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Record name N-BUTYLBUTANAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-butylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-butylbutanamide, including its chemical identifiers, physical properties, and representative experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

This compound is a chemical compound classified as a secondary amide. Its unique Chemical Abstracts Service (CAS) number is 10264-16-1 .[1] The compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

Key Identifiers:

  • IUPAC Name : this compound[1]

  • Molecular Formula : C₈H₁₇NO[1]

  • Canonical SMILES : CCCCNC(=O)CCC[1]

  • InChI Key : QJGWNDLRYDTKEI-UHFFFAOYSA-N[1]

A comprehensive list of synonyms and alternative identifiers is provided in the table below.

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 10264-16-1 [1]
Molecular Weight 143.23 g/mol [1]
Molecular Formula C₈H₁₇NO [1]
Physical Form Solid
InChI Key QJGWNDLRYDTKEI-UHFFFAOYSA-N [1]
UNII SS6CC52G56 [1]

| DSSTox Substance ID | DTXSID60324517 |[1] |

Table 2: Synonyms and Alternative Names

Synonym
Butanamide, N-butyl-
N-butylbutyramide
N-(n-Butyl)butyramide
NSC-406905
UNII-SS6CC52G56

| SCHEMBL295180 |

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific research. The following sections describe methodologies for the synthesis and analysis of this compound.

This protocol describes a general method for the synthesis of this compound from butanoyl chloride and n-butylamine. This is a standard amidation reaction.[2]

Materials:

  • n-Butylamine

  • Butanoyl chloride

  • Anhydrous diethyl ether (or a similar aprotic solvent)

  • Triethylamine (or another non-nucleophilic base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve n-butylamine and triethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of butanoyl chloride in anhydrous diethyl ether to the cooled amine solution via an addition funnel over 30-60 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • The crude product can be further purified by distillation or recrystallization.

The stability of the amide bond can be investigated through hydrolysis under acidic or basic conditions. This protocol provides a general method for acidic hydrolysis.

Materials:

  • This compound

  • 6 M Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Place this compound in a round-bottom flask.

  • Add an excess of 6 M HCl.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The products, butanoic acid and butylamine hydrochloride, can be isolated and analyzed using standard analytical techniques such as NMR or GC-MS.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to this compound.

Synthesis_Workflow Reactants Reactants: - n-Butylamine - Butanoyl Chloride - Diethyl Ether (Solvent) Reaction Amidation Reaction (0°C to Room Temp) Reactants->Reaction Workup Aqueous Workup: - Wash with HCl, NaHCO₃, Brine - Drying (MgSO₄) Reaction->Workup Purification Purification (Distillation or Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A flowchart illustrating the general workflow for the synthesis of this compound.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products Amide This compound Acid Butanoic Acid Amide->Acid Hydrolysis Amine Butylamine Amide->Amine Hydrolysis Reagent H₂O / H⁺ (Acidic Conditions)

Caption: The acid-catalyzed hydrolysis pathway of this compound.

Logical_Relationships Compound This compound C₈H₁₇NO 143.23 g/mol CAS CAS Number 10264-16-1 Compound->CAS Synonym1 Synonym N-butylbutyramide Compound->Synonym1 Synonym2 Synonym Butanamide, N-butyl- Compound->Synonym2 InChIKey InChIKey QJGWNDLRYDTKEI-UHFFFAOYSA-N Compound->InChIKey

Caption: Key identifiers and their relationship to this compound.

References

physical and chemical properties of N-butylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of N-butylbutanamide, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and visualizes fundamental processes related to this compound.

Chemical Identity and Physical Properties

This compound, also known as N-butylbutyramide, is a secondary amide with the molecular formula C8H17NO.[1] It consists of a butyl group attached to the nitrogen atom of a butanamide moiety.

Identifiers and Descriptors
Identifier/DescriptorValueReference
IUPAC Name This compound[1]
CAS Number 10264-16-1[1]
Molecular Formula C8H17NO[1]
Molecular Weight 143.23 g/mol [1]
Canonical SMILES CCCCNC(=O)CCC[1]
InChI InChI=1S/C8H17NO/c1-3-5-7-9-8(10)6-4-2/h3-7H2,1-2H3,(H,9,10)[1]
InChIKey QJGWNDLRYDTKEI-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueTypeReference
Molecular Weight 143.23 g/mol Computed[1]
XLogP3 1.6Computed[1]
Topological Polar Surface Area 29.1 ŲComputed[1]
Kovats Retention Index 1228 (Standard non-polar)Experimental[1]
Monoisotopic Mass 143.131014166 DaComputed[1]

Chemical Properties and Reactivity

Amides are generally stable functional groups due to resonance stabilization between the nitrogen lone pair and the carbonyl group.[2] This imparts a partial double bond character to the C-N bond, reducing the electrophilicity of the carbonyl carbon.[2]

Hydrolysis

This compound is stable under neutral conditions but can be hydrolyzed to butanoic acid and butylamine under acidic or basic conditions.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[2]

  • Acid-Catalyzed Hydrolysis: Requires a strong acid catalyst (e.g., H₂SO₄) and heat. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of butylamine.

  • Base-Catalyzed Hydrolysis: Involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then eliminates the butylamide anion.

Thermal Decomposition

When subjected to high temperatures in an inert atmosphere (e.g., 250°C), analogous amides like N-ethylbutanamide undergo thermal decomposition.[2] The primary decomposition pathway is believed to be a radical-mediated cleavage of the carbon-nitrogen bond, leading to the formation of smaller, stable fragments such as nitriles and alkenes.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These are generalized protocols based on standard organic chemistry techniques for amides.

Synthesis of this compound

This compound can be synthesized via the nucleophilic addition-elimination reaction between butanoyl chloride and butylamine.[3][4]

Materials:

  • Butanoyl chloride

  • n-Butylamine

  • Anhydrous diethyl ether (or similar inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add butanoyl chloride (1.0 equivalent), dissolved in anhydrous diethyl ether, to the stirred amine solution via the dropping funnel. A white precipitate (butylammonium chloride) will form.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_workup Work-up butanoyl_chloride Butanoyl Chloride add Slowly Add Butanoyl Chloride butanoyl_chloride->add butylamine n-Butylamine dissolve Dissolve n-Butylamine in Diethyl Ether butylamine->dissolve cool Cool to 0°C dissolve->cool cool->add stir Stir at Room Temp add->stir wash Wash with NaHCO₃, Water, Brine stir->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Synthesis Workflow for this compound.

Purification

The crude product from the synthesis can be purified by vacuum distillation.

Procedure:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Heat the flask gently to distill the product at its boiling point under the reduced pressure.

  • Collect the fraction corresponding to pure this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A general protocol for analyzing this compound by GC-MS would involve:

  • Column: A non-polar capillary column (e.g., SE-30 or similar).[5]

  • Injector Temperature: ~250°C.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium or Hydrogen.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would show characteristic peaks for the two butyl chains. The protons on the carbons alpha to the nitrogen and the carbonyl group would be the most deshielded.

  • ¹³C NMR: The spectrum would display 8 distinct carbon signals, with the carbonyl carbon appearing furthest downfield (~170-180 ppm).

Biological Activity and Signaling Pathways

As of the latest literature search, there is no specific information available regarding the biological activity or any associated signaling pathways for this compound. Research on related compounds, such as derivatives of n-butylphthalide, has shown some biological activity, but this cannot be directly extrapolated to this compound.[6]

Safety and Handling

This compound is classified as an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be followed when handling this compound.

G General Acid-Catalyzed Amide Hydrolysis amide This compound protonation Protonation of Carbonyl Oxygen amide->protonation + H₃O⁺ nucleophilic_attack Nucleophilic Attack by Water protonation->nucleophilic_attack + H₂O tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer to Nitrogen tetrahedral_intermediate->proton_transfer elimination Elimination of Butylamine proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation products Butanoic Acid + Butylammonium Ion deprotonation->products - H₃O⁺

Caption: General Mechanism of Acid-Catalyzed Amide Hydrolysis.

References

An In-depth Technical Guide on N-butylbutanamide: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the molecular formula and molecular weight of N-butylbutanamide, intended for researchers, scientists, and professionals in drug development.

Molecular Information

This compound is a chemical compound with the IUPAC name this compound. Its molecular structure and properties are fundamental to its application in various scientific fields.

Data Presentation

The quantitative data for this compound is summarized in the table below for clarity and ease of comparison.

PropertyValue
Molecular Formula C₈H₁₇NO[1]
Molar Mass 143.23 g/mol
** IUPAC Name**This compound[1]

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u)[2][3][4][5], Nitrogen (14.007 u)[4][6][7], and Oxygen (15.999 u)[4][8][9][10][11][12].

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

A standard method for determining the molecular weight of a compound like this compound is through mass spectrometry.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a magnetic or electric field within the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum will show a molecular ion peak (M+), which corresponds to the intact molecule, providing its molecular weight. The fragmentation pattern can also be used to elucidate the structure of the molecule.

Workflow Diagram

The logical workflow for identifying and characterizing this compound is illustrated below.

cluster_0 Compound Identification cluster_1 Data Analysis cluster_2 Confirmation A Obtain Unknown Compound B Elemental Analysis A->B C Mass Spectrometry A->C D NMR Spectroscopy A->D E Determine Empirical Formula B->E F Determine Molecular Weight C->F G Elucidate Chemical Structure D->G H Propose Molecular Formula (C8H17NO) E->H F->H I Confirm Structure of This compound G->I H->I

Workflow for compound identification and characterization.

References

The Solubility Profile of N-butylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-butylbutanamide. In the absence of specific quantitative experimental data in publicly available literature, this document outlines the predicted solubility of this compound in a range of common solvents based on established principles of organic chemistry. Furthermore, it details a robust experimental protocol for the precise determination of its solubility, providing researchers with the necessary methodology to generate quantitative data for critical applications in pharmaceutical and chemical research.

Predicted Solubility of this compound

This compound is a secondary amide with a molecular structure that dictates its interaction with various solvents. The presence of a polar amide group, capable of both donating and accepting hydrogen bonds, is contrasted by the presence of two nonpolar butyl groups. This duality suggests a nuanced solubility profile.[1][2] Generally, the solubility of amides decreases as the carbon chain length increases.[3]

The predicted qualitative solubility of this compound in a variety of solvent classes is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleThe amide group can form hydrogen bonds with protic solvents; however, the two butyl groups contribute significant hydrophobic character, likely limiting solubility in water.[1][2][3] Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)SolubleThese solvents can act as hydrogen bond acceptors, interacting favorably with the N-H group of the amide.[4][5] The overall polarity of this compound is compatible with these solvents.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe nonpolar alkyl chains will have favorable van der Waals interactions with nonpolar solvents, but the highly polar amide group will be difficult to solvate, leading to low solubility.
Acidic (Aqueous) 5% Hydrochloric AcidSparingly SolubleAmides are very weak bases and are generally not protonated by dilute mineral acids.[6] Therefore, a significant increase in solubility compared to water is not expected.
Basic (Aqueous) 5% Sodium HydroxideSparingly SolubleThe N-H proton of a secondary amide is not significantly acidic and will not be deprotonated by a dilute base.[6] Therefore, solubility is not expected to increase.

Experimental Determination of Solubility

To obtain precise quantitative data on the solubility of this compound, a systematic experimental approach is required. The following protocol outlines a reliable method for determining solubility in various solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining undissolved solid, centrifuge the withdrawn sample or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the saturated solution sample and the standard solutions using a suitable analytical technique such as HPLC or GC.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_quant Quantification A Add excess this compound to solvent in vial B Equilibrate at constant temperature with agitation A->B Incubate C Allow excess solid to settle B->C D Withdraw supernatant C->D E Centrifuge or filter the supernatant D->E G Analyze samples and standards (HPLC/GC) E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine concentration of saturated solution H->I

Caption: A generalized workflow for the experimental determination of solubility.

References

N-Butylbutanamide: A Technical Guide to Hazards, Toxicity, and Risk Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

N-butylbutanamide (CAS No. 10264-16-1) is a chemical compound for which publicly available toxicological data is limited. This technical guide provides a comprehensive overview of the known hazards associated with this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Due to the scarcity of quantitative toxicity data, this document also outlines the necessary experimental protocols and a logical framework for a thorough toxicological assessment. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling of this compound and to highlight critical data gaps that require further investigation.

Chemical Identification and Physical Properties

This compound is a secondary amide with the molecular formula C8H17NO.

IdentifierValue
IUPAC Name This compound
CAS Number 10264-16-1
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Synonyms N-butylbutyramide, Butanamide, N-butyl-

Hazard Identification and Classification

The primary source of hazard information for this compound comes from notifications to the European Chemicals Agency (ECHA) under the GHS classification system. The compound is classified as an irritant for the skin, eyes, and respiratory system.[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Data sourced from the ECHA C&L Inventory.[1]

Toxicological Data

A comprehensive literature search of scholarly articles, toxicological databases, and safety data sheets reveals a significant lack of quantitative toxicological data for this compound.

  • Acute Toxicity: No data available (e.g., LD50, LC50).

  • Repeated Dose Toxicity: No data available.

  • Genotoxicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive and Developmental Toxicity: No data available.

The absence of this data necessitates a cautious approach to the handling and use of this compound, treating it as a substance with unknown long-term health effects.

Proposed Toxicological Assessment Workflow

Given the limited data, a structured approach is required to fully characterize the toxicological profile of this compound. The following workflow outlines a logical progression for such an assessment.

cluster_0 Initial Assessment cluster_1 In Vitro & In Chemico Testing cluster_2 Acute Toxicity Assessment cluster_3 Long-Term & Systemic Effects A Known GHS Data (Skin/Eye/Resp Irritation) B Skin Irritation (OECD 439) A->B Confirm & Quantify C Eye Irritation (OECD 492) A->C Confirm & Quantify G Acute Inhalation Toxicity (OECD 403) A->G Investigate STOT SE 3 F Acute Dermal Toxicity (OECD 402) B->F E Acute Oral Toxicity (OECD 423) C->E D Genotoxicity Screening (Ames Test - OECD 471) H Repeated Dose Toxicity (28-day, OECD 407) D->H If Positive I Reproductive/Developmental Toxicity Screening (OECD 421) H->I

Caption: Logical workflow for the toxicological assessment of this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, standardized OECD guidelines provide the framework for conducting such studies.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test is a validated alternative to animal testing for skin irritation.

Methodology:

  • Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Procedure:

    • This compound is applied topically to the surface of the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • After exposure, the test chemical is removed by washing.

    • The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

  • Endpoint Measurement: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.

  • Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.

A Prepare RhE Tissue (Reconstructed Human Epidermis) B Topical Application of this compound A->B C Incubation (e.g., 60 min) B->C D Wash & Post-Incubate (e.g., 42 hours) C->D E MTT Assay for Cell Viability D->E F Data Analysis: Compare to Controls E->F G Classification (Irritant vs. Non-Irritant) F->G

Caption: Experimental workflow for an in vitro skin irritation test (OECD 439).

Structure-Activity Relationship (SAR) Considerations

While no specific SAR studies for this compound were identified, the toxicological profile of amides can be influenced by factors such as the length of the alkyl chains and the degree of substitution on the nitrogen atom. Generally, amides are relatively stable compounds, but they can be hydrolyzed in vivo to their corresponding carboxylic acids and amines. The toxicity of the parent amide may, therefore, be related to the toxicity of its potential metabolites (in this case, butyric acid and n-butylamine).

Conclusion and Recommendations

This compound is classified as a skin, eye, and respiratory irritant. Beyond these classifications, there is a significant lack of data on its toxicological properties. For professionals in research and drug development, this necessitates:

  • Strict adherence to safety protocols: Use of appropriate personal protective equipment (gloves, safety glasses, and respiratory protection if aerosols are generated) is mandatory.

  • Avoidance of exposure: All handling should be conducted in well-ventilated areas, preferably within a fume hood.

  • Further research: To enable a comprehensive risk assessment, the following studies are recommended:

    • In vitro genotoxicity screening (e.g., Ames test).

    • Acute toxicity studies via oral, dermal, and inhalation routes.

    • A 28-day repeated dose toxicity study to identify potential target organs for systemic toxicity.

Until such data becomes available, this compound should be treated as a substance with unknown systemic and long-term toxicity.

References

A Technical Guide to the Thermal Decomposition of N-butylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-butylbutanamide is a secondary amide that finds applications in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing reaction conditions, and predicting potential degradation products in pharmaceutical and industrial processes. This document outlines the predicted decomposition mechanisms, key analytical techniques for investigation, and expected data signatures.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through two primary competing pathways, characteristic of many aliphatic amides: a concerted, non-radical retro-ene reaction and a radical-mediated fragmentation.

Retro-Ene Elimination (Six-Membered Transition State)

This pathway involves a six-membered cyclic transition state, leading to the formation of but-1-ene and butanamide. This is often the dominant pathway at lower temperatures in the gas phase.

  • Mechanism: The hydrogen atom on the β-carbon of the N-butyl group is transferred to the carbonyl oxygen, leading to the cleavage of the C-N bond and the formation of a C=C double bond.

Radical Scission

At higher temperatures, homolytic cleavage of the C-N or C-C bonds can occur, initiating a free-radical chain reaction. This leads to a more complex mixture of smaller hydrocarbon and nitrogen-containing products.

  • Initiation: Cleavage of the weakest bonds, typically the C-N bond or the C-C bond alpha to the carbonyl group.

  • Propagation: Radical species can abstract hydrogen atoms or undergo further fragmentation.

  • Termination: Combination or disproportionation of radical species.

Below is a diagram illustrating the proposed primary decomposition pathway via a retro-ene mechanism.

G cluster_reactants This compound cluster_transition Six-Membered Transition State (Retro-Ene) cluster_products Decomposition Products R CH3(CH2)2CONH(CH2)3CH3 TS [Cyclic Intermediate] R->TS Heat (Δ) P1 But-1-ene CH2=CHCH2CH3 TS->P1 C-N Cleavage P2 Butanamide CH3(CH2)2CONH2 TS->P2 H-transfer

Caption: Proposed retro-ene decomposition of this compound.

Quantitative Data Summary

While specific experimental values for this compound are not available, the following table outlines the typical data that would be collected and the expected ranges for similar aliphatic amides.

ParameterTechniqueExpected Value/RangeNotes
Decomposition Onset (Tonset) TGA250 - 350 °CDependent on heating rate and atmosphere.
Temperature of Max Decomposition Rate (Tmax) TGA/DTG300 - 400 °CThe peak of the derivative weight loss curve.
Mass Loss TGA>95%Assumes complete volatilization or decomposition.
Enthalpy of Decomposition (ΔHd) DSCVariesCan be endothermic or exothermic depending on the mechanism.
Activation Energy (Ea) TGA (Multiple Heating Rates)150 - 250 kJ/molCalculated using methods like Kissinger or Ozawa-Flynn-Wall.
Primary Products GC-MS, Py-GC-MSBut-1-ene, ButanamideFrom the retro-ene mechanism.
Secondary Products GC-MS, Py-GC-MSButane, Butyl Amine, CO, etc.From radical fragmentation at higher temperatures.

Experimental Protocols

A thorough investigation of the thermal decomposition of this compound would involve a combination of thermoanalytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature range.

  • Methodology:

    • A small, accurately weighed sample (2-5 mg) of this compound is placed in an inert TGA pan (e.g., alumina).

    • The sample is heated from ambient temperature to ~600 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

    • The mass of the sample is recorded as a function of temperature.

    • The onset temperature of decomposition, the temperature of maximum weight loss, and the total mass loss are determined from the TGA and derivative thermogravimetry (DTG) curves.

    • Kinetic parameters (e.g., activation energy) can be calculated by comparing the results from different heating rates.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal decomposition.

  • Methodology:

    • A small, accurately weighed sample (1-3 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

    • The differential heat flow to the sample and reference is measured as a function of temperature.

    • Endothermic or exothermic peaks corresponding to melting and decomposition are identified, and the enthalpy changes (ΔH) are calculated.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile decomposition products.

  • Methodology:

    • A microgram-scale sample is placed in a pyrolysis probe.

    • The probe is rapidly heated to a series of specific temperatures (e.g., 300 °C, 400 °C, 500 °C) to induce thermal decomposition.

    • The resulting volatile fragments are swept by a carrier gas (e.g., helium) directly into the injection port of a gas chromatograph.

    • The GC separates the individual components of the decomposition mixture.

    • The separated components are then introduced into a mass spectrometer, which provides mass spectra for their identification by comparison with spectral libraries and fragmentation patterns.

The following diagram illustrates the general experimental workflow for analyzing the thermal decomposition.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound TGA TGA (Thermal Stability) Sample->TGA DSC DSC (Enthalpy Changes) Sample->DSC PyGCMS Py-GC-MS (Product ID) Sample->PyGCMS Kinetics Kinetic Analysis (Ea, A) TGA->Kinetics DSC->Kinetics Products Product Profile PyGCMS->Products Mechanism Mechanism Elucidation Kinetics->Mechanism Products->Mechanism

Caption: Experimental workflow for thermal decomposition analysis.

Conclusion

The thermal decomposition of this compound is predicted to be a complex process involving competing retro-ene elimination and radical scission pathways. A comprehensive analytical approach employing TGA, DSC, and Py-GC-MS is essential for elucidating the precise decomposition temperatures, kinetic parameters, and product distributions. The methodologies and expected outcomes detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the thermal stability of this compound and related compounds.

Spectroscopic Profile of N-butylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-butylbutanamide (C8H17NO), a secondary amide. Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. This information is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of its structural features and comparison with spectroscopic data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.5 - 6.5Broad Singlet1HN-H
~ 3.20Quartet2H-NH-CH₂ -CH₂-CH₂-CH₃
~ 2.15Triplet2H-CO-CH₂ -CH₂-CH₃
~ 1.65Sextet2H-CO-CH₂-CH₂ -CH₃
~ 1.50Sextet2H-NH-CH₂-CH₂ -CH₂-CH₃
~ 1.35Sextet2H-NH-CH₂-CH₂-CH₂ -CH₃
~ 0.92Triplet3H-CO-CH₂-CH₂-CH₃
~ 0.90Triplet3H-NH-CH₂-CH₂-CH₂-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Carbon Assignment
~ 173C =O
~ 39-NH-CH₂ -
~ 38-CO-CH₂ -
~ 32-NH-CH₂-CH₂ -
~ 20-NH-CH₂-CH₂-CH₂ -
~ 19-CO-CH₂-CH₂ -
~ 14-NH-CH₂-CH₂-CH₂-CH₃
~ 13.5-CO-CH₂-CH₂-CH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3300Strong, BroadN-H Stretch
~ 2960, 2870StrongC-H Stretch (Aliphatic)
~ 1640StrongC=O Stretch (Amide I)
~ 1550StrongN-H Bend (Amide II)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Fragmentation
143[M]⁺ (Molecular Ion)
100[M - C₃H₇]⁺ (Loss of propyl radical)
86[M - C₄H₉]⁺ (Loss of butyl radical)
72[CH₃CH₂CH₂CONH₂]⁺ (McLafferty rearrangement)
57[C₄H₉]⁺ (Butyl cation)
44[CONH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These represent standard procedures that can be applied to a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small drop of this compound onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) system.

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Use a standard electron energy of 70 eV for ionization.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

    • The ion source and transfer line temperatures should be maintained at appropriate levels (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Neat Liquid (IR) Neat Liquid (IR) Sample->Neat Liquid (IR) Dilution (MS) Dilution (MS) Sample->Dilution (MS) NMR_Spec NMR Spectrometer Dissolution (NMR)->NMR_Spec IR_Spec FTIR-ATR Spectrometer Neat Liquid (IR)->IR_Spec MS_Spec GC-MS / Direct Infusion MS Dilution (MS)->MS_Spec NMR_Data 1H & 13C Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow Start This compound Sample Prep Dissolve in CDCl3 with TMS Start->Prep Acquire_H1 Acquire 1H Spectrum Prep->Acquire_H1 Acquire_C13 Acquire 13C Spectrum (Proton Decoupled) Prep->Acquire_C13 Process_H1 Process 1H Data (Integration, Peak Picking) Acquire_H1->Process_H1 Process_C13 Process 13C Data (Peak Picking) Acquire_C13->Process_C13 Analyze Correlate Spectra for Structure Assignment Process_H1->Analyze Process_C13->Analyze

Caption: Detailed workflow for NMR spectroscopic analysis.

IR_MS_Workflow cluster_ir IR Analysis cluster_ms Mass Spec Analysis IR_Start Neat Liquid Sample IR_Background Acquire Background (Clean ATR Crystal) IR_Start->IR_Background IR_Sample Acquire Sample Spectrum IR_Background->IR_Sample IR_Analysis Identify Functional Groups IR_Sample->IR_Analysis MS_Start Diluted Sample MS_Intro Introduce into EI Source MS_Start->MS_Intro MS_Acquire Acquire Mass Spectrum MS_Intro->MS_Acquire MS_Analysis Analyze Molecular Ion & Fragmentation MS_Acquire->MS_Analysis

Caption: Workflows for IR and Mass Spectrometry analyses.

The Pivotal Role of the Amide Functional Group in N-Butylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylbutanamide, a secondary amide, possesses a simple yet functionally significant chemical structure. At its core lies the amide functional group (-CONH-), a ubiquitous moiety in both biological systems and synthetic chemistry. This technical guide delves into the multifaceted role of the amide group in defining the physicochemical properties, reactivity, and potential biological applications of this compound. Understanding the intricacies of this functional group is paramount for its potential application in medicinal chemistry and materials science.

Physicochemical and Computed Properties of this compound

The amide functional group profoundly influences the physical and chemical characteristics of this compound. The polarity of the C=O and N-H bonds, along with the potential for hydrogen bonding, dictates its solubility and boiling point. A summary of its key computed and experimental properties is presented in Table 1.

PropertyValueSource
Molecular Formula C8H17NOPubChem[1]
Molecular Weight 143.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 10264-16-1PubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 5PubChem[1]
Kovats Retention Index 1228 (Standard non-polar)PubChem[1]

The Amide Functional Group: A Hub of Reactivity and Interaction

The chemical behavior of this compound is largely dictated by its central amide linkage. This group's unique electronic and structural features confer a specific set of reactive properties and intermolecular interactions.

Resonance and Polarity

The amide functional group is a resonance hybrid, with delocalization of the nitrogen's lone pair of electrons across the N-C-O system. This resonance has several important consequences:

  • Planarity: The C-N bond has partial double bond character, leading to restricted rotation and a planar geometry of the amide group.

  • Reduced Basicity: The delocalization of the nitrogen's lone pair makes it significantly less basic compared to amines.

  • Polarity: The resonance contributes to a significant dipole moment, with the oxygen atom being electron-rich and the nitrogen atom being partially positive.

Hydrogen Bonding

The presence of an N-H proton and a carbonyl oxygen allows this compound to act as both a hydrogen bond donor and acceptor. This ability to form intermolecular hydrogen bonds is responsible for its relatively high boiling point compared to non-hydrogen bonding compounds of similar molecular weight.[2][3] The interaction with water molecules via hydrogen bonding also influences its solubility.[2][4]

Chemical Reactivity

The amide bond in this compound is relatively stable, a key feature in many pharmaceuticals and biomolecules. However, it can undergo specific chemical transformations, primarily hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide bond can be cleaved to yield butanoic acid and a butylammonium salt. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under strong basic conditions with heating, this compound can be hydrolyzed to form a butanoate salt and butylamine. This reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of butanoyl chloride with butylamine.[5]

Materials:

  • Butanoyl chloride

  • n-Butylamine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (2 equivalents) in 100 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add butanoyl chloride (1 equivalent) dissolved in 50 mL of anhydrous diethyl ether to the stirred solution of n-butylamine over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water and 50 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹.

    • C=O Stretch (Amide I band): A strong, intense absorption should appear between 1630 and 1680 cm⁻¹.[6]

    • N-H Bend (Amide II band): An absorption band is expected around 1550 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • N-H Proton: A broad signal is expected, with its chemical shift dependent on concentration and solvent.

    • Alkyl Chains: The protons of the two butyl groups will appear as a series of multiplets in the upfield region (typically 0.8-3.5 ppm). The protons on the carbon adjacent to the nitrogen (N-CH₂) and the carbon adjacent to the carbonyl group (C=O-CH₂) will be the most downfield among the alkyl signals.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the range of 170-180 ppm.

    • Alkyl Carbons: The carbons of the butyl groups will appear in the upfield region of the spectrum.

Potential Role in Drug Development

While this compound itself is not extensively studied as a bioactive molecule, the amide functional group is a cornerstone of medicinal chemistry. Furthermore, short-chain fatty acid amides have garnered interest for their diverse biological activities.

The Amide as a Pharmacophore

The amide bond is a key structural feature in a vast number of approved drugs. Its stability and ability to participate in hydrogen bonding allow it to act as a crucial linker and recognition element for biological targets.

Analogies to Bioactive Short-Chain Fatty Acid Amides

Numerous studies have demonstrated the biological potential of short-chain fatty acid amides. These compounds have been shown to exhibit a range of activities, including:

  • Antimicrobial and Antifungal Activity: Fatty acid amides have been synthesized and shown to possess significant activity against various pathogenic bacteria and fungi.[7][8]

  • Anticancer Properties: Certain fatty acid amides have demonstrated the ability to induce apoptosis in cancer cell lines.

  • Neurological Effects: Short-chain fatty acids, the precursors to these amides, are known to have effects on the central nervous system.[9]

Given these precedents, this compound represents a simple, synthetically accessible scaffold that could be a starting point for the development of novel therapeutic agents. A logical next step would be to subject it to a battery of biological screens to elucidate its potential bioactivity.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Butanoyl_Chloride Butanoyl Chloride N_Butylbutanamide This compound Butanoyl_Chloride->N_Butylbutanamide + Butylamine Butylamine n-Butylamine Butylamine->N_Butylbutanamide Solvent Anhydrous Diethyl Ether Solvent->N_Butylbutanamide Temperature 0°C to Room Temp. Temperature->N_Butylbutanamide Butylammonium_Chloride Butylammonium Chloride N_Butylbutanamide->Butylammonium_Chloride Byproduct G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis N_Butylbutanamide This compound Butanoic_Acid Butanoic Acid N_Butylbutanamide->Butanoic_Acid H₃O⁺, Heat Butylammonium_Ion Butylammonium Ion N_Butylbutanamide->Butylammonium_Ion H₃O⁺, Heat Butanoate_Salt Butanoate Salt N_Butylbutanamide->Butanoate_Salt OH⁻, Heat Butylamine Butylamine N_Butylbutanamide->Butylamine OH⁻, Heat G Start Synthesized this compound Purity Purity and Structural Confirmation (NMR, MS, HPLC) Start->Purity In_Vitro In Vitro Screening Purity->In_Vitro Antimicrobial Antimicrobial Assays (Bacteria, Fungi) In_Vitro->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity on Cancer Cell Lines) In_Vitro->Anticancer Enzyme Enzyme Inhibition Assays In_Vitro->Enzyme Hit_ID Hit Identification Antimicrobial->Hit_ID Anticancer->Hit_ID Enzyme->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active End Preclinical Candidate Hit_ID->End Inactive In_Vivo In Vivo Studies Lead_Opt->In_Vivo In_Vivo->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-butylbutanamide from Butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-butylbutanamide, a secondary amide, through the nucleophilic acyl substitution reaction of butanoyl chloride with n-butylamine. The methodology presented is based on established principles of amide bond formation from acyl chlorides and primary amines. This process is fundamental in organic synthesis and particularly relevant in the development of pharmaceuticals and other bioactive molecules where the amide functional group is a common structural motif. Included are the reaction mechanism, a step-by-step experimental protocol, a summary of key quantitative data, and characterization details for the synthesized compound.

Introduction

The synthesis of amides is a cornerstone of modern organic chemistry. The reaction between an acyl chloride and a primary amine is a robust and efficient method for forming the amide linkage. This reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The high reactivity of the acyl chloride makes the reaction rapid, often proceeding to completion at room temperature.[2]

This compound is a simple N-substituted amide, and its synthesis serves as an excellent model for more complex amide bond formations. Understanding the protocol for its synthesis provides a foundational methodology applicable to a wide range of substrates in medicinal chemistry and materials science.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

CH₃CH₂CH₂COCl + 2 CH₃CH₂CH₂CH₂NH₂ → CH₃CH₂CH₂CONHCH₂CH₂CH₂CH₃ + CH₃CH₂CH₂CH₂NH₃⁺Cl⁻

The reaction proceeds through a nucleophilic addition of the n-butylamine to the electrophilic carbonyl carbon of butanoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. A second equivalent of the amine acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium salt.[1][3]

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of amides from acid chlorides and amines.[2]

Materials:

  • Butanoyl chloride (C₄H₇ClO, MW: 106.55 g/mol )

  • n-Butylamine (C₄H₁₁N, MW: 73.14 g/mol )

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Equipment for filtration and solvent evaporation (rotary evaporator)

Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (2.0 equivalents) in anhydrous dichloromethane (40 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Add butanoyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₈H₁₇NO[4]
Molecular Weight 143.23 g/mol [4]
Appearance Solid
Boiling Point 230-231 °C (predicted)
Melting Point Not reported
Yield Typically high, dependent on specific conditions
¹H NMR (CDCl₃, δ) Predicted: ~0.9 (t, 6H), ~1.2-1.6 (m, 8H), ~2.1 (t, 2H), ~3.2 (q, 2H), ~5.5 (br s, 1H)
¹³C NMR (CDCl₃, δ) Predicted: ~13.8, ~19.2, ~20.1, ~31.7, ~38.9, ~39.5, ~173.0
IR (cm⁻¹) Predicted: ~3300 (N-H stretch), ~2960, 2870 (C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)

Note: Predicted spectroscopic data is based on typical chemical shifts for similar structures.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow Synthesis of this compound start Start dissolve_amine Dissolve n-butylamine in anhydrous CH2Cl2 start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_acyl_chloride Add butanoyl chloride dropwise at 0 °C cool->add_acyl_chloride react Stir at room temperature for 1-2 hours add_acyl_chloride->react workup Aqueous Work-up (NaHCO3 wash) react->workup dry Dry organic layer (MgSO4) workup->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate purify Purification (Distillation/Chromatography) evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Butanoyl chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • n-Butylamine is flammable and corrosive. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.

Conclusion

The synthesis of this compound from butanoyl chloride and n-butylamine is a straightforward and efficient process that exemplifies a fundamental reaction in organic chemistry. The provided protocol offers a reliable method for obtaining this amide, which can be adapted for the synthesis of a diverse range of related compounds. The characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

Application Notes and Protocols for the Laboratory Preparation of N-butylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-butylbutanamide, a chemical intermediate relevant in various research and development applications. The methods outlined below are standard laboratory procedures for amide bond formation.

Introduction

This compound is an N-substituted amide. The synthesis of amides is a fundamental transformation in organic chemistry, crucial for the construction of peptides, pharmaceuticals, and polymers. The most common and reliable methods for preparing amides in a laboratory setting involve the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride, or the direct coupling of a carboxylic acid and an amine using a dehydrating agent.[1][2] This document details two primary protocols for the preparation of this compound: one from butanoyl chloride and butylamine, and another from butanoic acid and butylamine using a coupling agent.

Method 1: Synthesis from Butanoyl Chloride and Butylamine

This is a rapid and often high-yielding method based on the nucleophilic acyl substitution reaction between an acyl chloride and an amine.[3] The high reactivity of the acyl chloride allows the reaction to proceed readily.

Experimental Protocol
  • Reactant Preparation : In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether. A tertiary amine base like triethylamine (1.1 equivalents) is often added to neutralize the hydrochloric acid byproduct.[3]

  • Reaction Setup : Cool the flask in an ice bath to 0 °C.

  • Addition of Acyl Chloride : Slowly add a solution of butanoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution via the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Isolation :

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification : The crude product can be purified by vacuum distillation or recrystallization, if it is a solid at room temperature.

Logical Workflow for Synthesis from Butanoyl Chloride

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_amine Dissolve Butylamine and Triethylamine in Solvent reaction_setup Cool Amine Solution to 0 °C prep_amine->reaction_setup prep_acyl Dissolve Butanoyl Chloride in Solvent addition Slowly Add Butanoyl Chloride Solution prep_acyl->addition reaction_setup->addition stir Stir at Room Temperature (1-2 hours) addition->stir wash_acid Wash with 1M HCl stir->wash_acid wash_bicarb Wash with NaHCO3 wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Recrystallization concentrate->purify product Pure this compound purify->product G ButanoicAcid Butanoic Acid (R-COOH) O_Acyl O-Acylisourea (Active Intermediate) ButanoicAcid->O_Acyl + DCC DCC DCC Tetrahedral Tetrahedral Intermediate O_Acyl->Tetrahedral + Butylamine Butylamine Butylamine (R'-NH2) Amide This compound (Product) Tetrahedral->Amide DCU Dicyclohexylurea (Byproduct) Tetrahedral->DCU

References

N-Butylbutanamide: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylbutanamide, a secondary amide, presents itself as a potential high-boiling point, polar aprotic solvent for a variety of organic reactions. While specific literature on its use as a primary solvent is limited, its structural similarity to widely used amide solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) suggests its applicability in reactions requiring elevated temperatures and good solubility for polar and nonpolar reactants. This document provides an overview of its properties, potential applications, and generalized protocols where it could serve as a viable alternative solvent.

Physicochemical Properties and Advantages

The utility of a solvent is largely dictated by its physical properties. This compound possesses a high boiling point, which can be advantageous for reactions requiring significant thermal energy. A comparison with other common amide solvents is presented below.

PropertyThis compoundN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₈H₁₇NO[1]C₃H₇NOC₄H₉NOC₅H₉NO[2]
Molecular Weight 143.23 g/mol [1]73.09 g/mol 87.12 g/mol 99.13 g/mol [2]
Boiling Point ~230 °C (estimated)153 °C165 °C202 °C[3]
Density ~0.87 g/cm³ (estimated)0.944 g/cm³0.94 g/cm³1.028 g/cm³[2]
Polarity Polar AproticPolar AproticPolar AproticPolar Aprotic[4]

Potential Advantages of this compound:

  • High Boiling Point: Enables reactions to be conducted at higher temperatures, potentially increasing reaction rates and driving equilibria towards desired products. This is particularly useful for reactions with high activation energies.

  • Good Solvating Power: As a polar aprotic solvent, it is expected to effectively dissolve a wide range of organic and inorganic compounds.

  • Increased Thermal Stability: High boiling points often correlate with greater thermal stability, reducing solvent degradation at elevated temperatures.

  • Potential Green Alternative: While requiring further investigation, its lower volatility compared to DMF and DMAc could reduce worker exposure and environmental emissions.

Potential Applications in Organic Synthesis

Based on the established use of other polar aprotic amide solvents, this compound is a promising candidate for the following classes of reactions, particularly when higher reaction temperatures are beneficial.

Palladium-Catalyzed Cross-Coupling Reactions

Polar aprotic solvents are frequently employed in palladium-catalyzed cross-coupling reactions due to their ability to dissolve both the organic substrates and the inorganic bases and salts involved in the catalytic cycle.

  • Heck Reaction: The Heck reaction, coupling an unsaturated halide with an alkene, is often performed in solvents like DMF, DMAc, or NMP.[5][6][7] this compound could be a suitable alternative, especially for less reactive aryl chlorides that require higher temperatures.

  • Suzuki Coupling: This versatile C-C bond-forming reaction often utilizes polar solvents to facilitate the dissolution of the organoboron species and the base. While various solvents are used, polar aprotic solvents can be effective.

  • Buchwald-Hartwig Amination: The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern organic synthesis. High-boiling point solvents are often necessary to promote the reaction of less reactive aryl halides.

Nucleophilic Substitution Reactions

The polar nature of this compound can stabilize charged intermediates and transition states in nucleophilic substitution reactions, potentially accelerating reaction rates.

Experimental Protocols (Proposed)

Disclaimer: The following protocols are generalized and based on the known applications of similar amide solvents. Optimization of reaction conditions (temperature, time, catalyst loading, etc.) is necessary when substituting this compound for a previously reported solvent.

Protocol 1: Proposed Application in a Heck Reaction

Reaction: Cross-coupling of an aryl halide with an alkene.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Base (e.g., triethylamine, potassium carbonate)

  • This compound (as solvent)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).

  • Add this compound (5 mL) to the vessel.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 mmol) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove this compound and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Proposed Application in a Suzuki Coupling Reaction

Reaction: Cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous sodium carbonate, potassium phosphate)

  • This compound (as solvent)

Procedure:

  • In a reaction flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add this compound (5 mL) and, if using an aqueous base, water (1 mL).

  • Degas the solution with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 mmol) under an inert atmosphere.

  • Heat the mixture with vigorous stirring at a suitable temperature (e.g., 100-150 °C) until completion.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (Aryl Halide, Coupling Partner, Base) solvent 2. Add this compound reactants->solvent degas 3. Degas Mixture (Inert Atmosphere) solvent->degas catalyst 4. Add Catalyst degas->catalyst heat 5. Heat and Stir (Monitor Progress) catalyst->heat cool 6. Cool to RT heat->cool extract 7. Extraction cool->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate dry->concentrate purify 10. Purify Product concentrate->purify product Pure Product purify->product

Caption: General workflow for a cross-coupling reaction using this compound.

Catalytic_Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (R-X) trans_complex R-Pd(II)(R')L_n oa_complex->trans_complex Transmetalation (R'-M) trans_complex->pd0 Reductive Elimination (R-R') cycle_label

Caption: A simplified signaling pathway for a Pd-catalyzed cross-coupling reaction.

Conclusion

This compound holds promise as a high-boiling, polar aprotic solvent for various organic transformations. Its physical properties suggest it could be a valuable alternative to commonly used amide solvents, particularly in reactions requiring high temperatures. The provided protocols serve as a starting point for exploring the utility of this compound in the laboratory. Further research is warranted to fully characterize its solvent properties and expand its applications in modern organic synthesis.

References

Application Notes and Protocols for N-butylbutanamide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of N-butylbutanamide in polymer chemistry is not extensively documented in publicly available literature. The following application notes and protocols are based on the chemical properties of this compound and the known applications of structurally similar amide-containing compounds. These notes are intended to provide a theoretical framework and guide for researchers interested in exploring the potential uses of this compound in polymer science.

Introduction

This compound, also known as N-butylbutyramide, is a secondary amide with the chemical formula C₈H₁₇NO.[1] Its structure, featuring a polar amide group and non-polar butyl groups, suggests potential utility in polymer chemistry as a plasticizer, a solvent for specific polymerization processes, or as a building block for novel polyamides. These hypothetical applications are explored in the following sections, along with detailed protocols for their investigation.

Hypothetical Application: this compound as a Plasticizer for Poly(vinyl chloride) (PVC)

Application Note: Plasticizers are additives that increase the flexibility and durability of polymers.[2] The structure of this compound, with its combination of a polar amide group capable of interacting with polar polymers like PVC and alkyl chains that can increase intermolecular spacing, suggests its potential as a plasticizer. Structurally similar fatty acid dialkylamides have been investigated as primary plasticizers for PVC.[3] this compound could potentially offer good compatibility with PVC, leading to a decrease in the glass transition temperature (Tg) and improved mechanical properties.

Experimental Protocol: Evaluation of this compound as a PVC Plasticizer

Objective: To determine the effectiveness of this compound as a plasticizer for PVC by comparing its effect on thermal and mechanical properties against a standard phthalate plasticizer, such as dioctyl phthalate (DOP).

Materials:

  • PVC resin (K-value 65-67)

  • This compound

  • Dioctyl phthalate (DOP) (as a control)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (UTM)

  • Shore Durometer

Procedure:

  • Compounding:

    • Prepare PVC formulations with varying concentrations of this compound (e.g., 10, 20, 30, 40 phr - parts per hundred parts of resin).

    • Prepare a control formulation with the same concentrations of DOP.

    • For each formulation, mix the PVC resin, plasticizer, and thermal stabilizer in a high-speed mixer.

    • Melt-compound each mixture on a two-roll mill at a temperature of 160-170°C for 5-10 minutes to ensure homogeneity.

  • Sheet Preparation:

    • Press the compounded material into sheets of a defined thickness (e.g., 1 mm) using a hydraulic press at 170-180°C under a pressure of 10-15 MPa for 5 minutes.

    • Cool the sheets to room temperature under pressure.

  • Characterization:

    • Thermal Analysis: Determine the glass transition temperature (Tg) of each formulation using DSC. A significant decrease in Tg compared to unplasticized PVC indicates effective plasticization.

    • Mechanical Testing:

      • Measure the tensile strength and elongation at break of dumbbell-shaped specimens cut from the sheets using a UTM according to ASTM D638.

      • Measure the hardness of the sheets using a Shore D durometer according to ASTM D2240.

    • Migration Resistance: Evaluate the resistance of the plasticizer to migration by placing a weighted sample between two sheets of filter paper and storing it at an elevated temperature (e.g., 70°C) for a defined period. The weight loss of the sample corresponds to the amount of migrated plasticizer.[3]

Data Presentation: Hypothetical Comparison of Plasticizer Performance
Plasticizer (30 phr)Glass Transition Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore D)Migration (Weight Loss %)
Unplasticized PVC 8550580N/A
DOP (Control) 2520300552.5
This compound Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Workflow for Evaluating a Novel Plasticizer

G cluster_0 Formulation & Compounding cluster_1 Sample Preparation cluster_2 Characterization & Analysis A Select PVC Resin & Stabilizer B Prepare Formulations with Varying Plasticizer Content A->B C Melt Compounding (Two-Roll Mill) B->C D Compression Molding of Sheets C->D E Cutting of Test Specimens D->E F Thermal Analysis (DSC) Determine Tg E->F G Mechanical Testing (UTM) (Tensile Strength, Elongation) E->G H Hardness Testing (Durometer) E->H I Migration Test E->I J Data Analysis & Comparison with Control F->J G->J H->J I->J

Caption: Workflow for the systematic evaluation of a novel plasticizer for PVC.

Hypothetical Application: this compound in Polyamide Synthesis

Application Note: Polyamides are a class of polymers characterized by repeating amide linkages in the polymer backbone.[4] While this compound itself is not a difunctional monomer and therefore cannot directly form a homopolymer through condensation, it could theoretically be used in several ways in polyamide chemistry:

  • End-capping agent: To control the molecular weight of polyamides during synthesis by reacting with the growing chain ends.

  • Reactive plasticizer: If a derivative of this compound with a reactive group were synthesized, it could be incorporated into the polymer backbone, leading to internal plasticization.[5]

  • Monomer for co-polymerization: A difunctional derivative of this compound could be synthesized and used as a co-monomer to impart specific properties, such as increased flexibility or altered solubility, to the resulting polyamide.

Experimental Protocol: Synthesis of a Co-polyamide using a Hypothetical Diamine Derivative of this compound

Objective: To synthesize a co-polyamide by partially replacing a standard diamine with a hypothetical diamine derivative of this compound and to evaluate the effect on the polymer's properties.

Hypothetical Monomer: For the purpose of this protocol, we will assume the synthesis of "N,N'-bis(4-aminobutyl)butanediamide" as a derivative of this compound.

Materials:

  • Adipoyl chloride

  • Hexamethylenediamine

  • N,N'-bis(4-aminobutyl)butanediamide (hypothetical monomer)

  • Sodium hydroxide

  • N-methyl-2-pyrrolidone (NMP) as a solvent

  • Calcium chloride (as a drying agent)

Procedure (Interfacial Polymerization):

  • Aqueous Phase Preparation: Dissolve a mixture of hexamethylenediamine and the hypothetical diamine monomer in an aqueous sodium hydroxide solution.

  • Organic Phase Preparation: Dissolve adipoyl chloride in a water-immiscible organic solvent (e.g., dichloromethane).

  • Polymerization:

    • Carefully pour the organic phase onto the aqueous phase in a beaker without stirring to create a distinct interface.

    • The polyamide will form at the interface.

    • Gently pull the polymer film from the interface and wind it onto a rotating rod.

  • Purification:

    • Wash the resulting polymer thoroughly with water to remove unreacted monomers and salts.

    • Further purify by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.

    • Dry the polymer under vacuum at 60-80°C.

  • Characterization:

    • Spectroscopy: Confirm the chemical structure of the co-polyamide using FTIR and NMR spectroscopy.

    • Molecular Weight: Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

    • Thermal Properties: Analyze the melting temperature (Tm) and glass transition temperature (Tg) using DSC.

    • Solubility: Test the solubility of the co-polyamide in various organic solvents.

Logical Relationship in Co-polyamide Synthesis

G cluster_0 Monomers cluster_1 Polymerization cluster_2 Resulting Polymer cluster_3 Property Modification A Diacid Chloride (e.g., Adipoyl Chloride) D Interfacial Polymerization A->D B Standard Diamine (e.g., Hexamethylenediamine) B->D C Hypothetical Diamine Derivative of this compound C->D E Co-polyamide D->E F Altered Thermal Properties (Tg, Tm) E->F G Modified Solubility E->G H Changes in Mechanical Properties E->H

Caption: Logical flow of co-polyamide synthesis and property modification.

Conclusion

While direct, documented applications of this compound in polymer chemistry are scarce, its chemical structure suggests plausible, yet unexplored, roles as a plasticizer or as a precursor for functional monomers in polyamide synthesis. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate these potential applications. Further research is necessary to validate these hypotheses and to fully characterize the performance of this compound in polymeric systems.

References

Application Notes and Protocols: N-butylbutanamide as a Novel Plasticizer for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating N-butylbutanamide as a potential plasticizer in pharmaceutical-grade polymers. The information is intended to guide researchers in the preliminary assessment and characterization of this compound for applications in drug delivery systems, such as controlled-release coatings and transdermal patches.

Introduction

This compound is a small molecule amide with properties that suggest its potential as a plasticizer for polymers used in pharmaceutical formulations. Plasticizers are essential additives that increase the flexibility and workability of polymeric materials by lowering their glass transition temperature (Tg). In pharmaceutical coatings, this translates to improved film formation, enhanced adhesion, and greater mechanical stability. Due to concerns over the toxicity and migratory potential of common plasticizers like phthalates, there is a growing interest in novel, safer alternatives. This compound, with its amide functionality, presents an interesting candidate for exploration. Its chemical structure is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms N-butylbutyramide[1]
CAS Number 10264-16-1[1][2]
Molecular Formula C8H17NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
Physical Form Solid[2]
SMILES CCCCNC(=O)CCC[1]
InChI Key QJGWNDLRYDTKEI-UHFFFAOYSA-N[1][2]

Potential Applications in Drug Development

The amide group in this compound can participate in hydrogen bonding, which may enhance its compatibility with various polymers and potentially reduce its migration from the polymer matrix.[3] Its structural similarity to other N-alkyl amides that have shown promise as plasticizers further supports its investigation for the following applications:

  • Modified-Release Film Coatings: To improve the flexibility and integrity of coatings on tablets and pellets.

  • Transdermal Patches: To enhance the flexibility and adhesion of the patch to the skin.

  • Polymeric Drug Delivery Systems: To modify the physical properties of biodegradable polymers used in implants and other sustained-release formulations.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a plasticizer for a model pharmaceutical polymer, ethylcellulose. These methods can be adapted for other polymers.

Materials and Equipment
  • Polymer: Ethylcellulose (e.g., Ethocel™)

  • Plasticizer: this compound

  • Solvent: Ethanol (95% or absolute)

  • Control Plasticizers (optional): Triethyl citrate (TEC), Dibutyl sebacate (DBS)

  • Magnetic stirrer and hot plate

  • Casting plates (e.g., Teflon or glass)

  • Film casting knife

  • Controlled environment chamber (for drying)

  • Differential Scanning Calorimeter (DSC) or Thermomechanical Analyzer (TMA)

  • Tensile testing instrument

Protocol 1: Preparation of Plasticized Ethylcellulose Films

This protocol describes the solvent casting method for preparing thin films with varying concentrations of this compound.

  • Solution Preparation:

    • Prepare a 10% (w/w) solution of ethylcellulose in ethanol by slowly adding the polymer to the solvent while stirring. Gentle heating may be required to facilitate dissolution.

    • Prepare stock solutions of this compound in ethanol.

    • In separate beakers, mix the ethylcellulose solution with the plasticizer solution to achieve final plasticizer concentrations of 5%, 10%, 15%, and 20% (w/w, based on the dry polymer weight).

    • Include a control film with no plasticizer and, if desired, films with control plasticizers at the same concentrations.

  • Film Casting:

    • Pour the polymer-plasticizer solutions onto clean, level casting plates.

    • Use a film casting knife to draw down the solution to a uniform thickness.

    • Allow the solvent to evaporate in a fume hood at ambient temperature for 24 hours.

  • Film Drying and Conditioning:

    • Transfer the cast films to a controlled environment chamber (e.g., 25°C, 50% relative humidity) for at least 48 hours to ensure complete solvent removal and to allow the films to equilibrate.

    • Carefully peel the films from the casting plates and store them in the same controlled environment until testing.

Protocol 2: Characterization of Plasticizer Efficacy

The following tests will determine the effect of this compound on the physical and mechanical properties of the ethylcellulose films.

The reduction in Tg is a primary indicator of plasticizer efficiency.

  • Sample Preparation: Cut small, uniform discs from the conditioned films (typically 5-10 mg).

  • DSC/TMA Analysis:

    • Place the sample in an aluminum pan and seal it.

    • Perform the analysis under a nitrogen atmosphere.

    • Use a heating rate of 10°C/min over a temperature range that encompasses the expected Tg (e.g., 0°C to 180°C for ethylcellulose).

    • The Tg is determined as the midpoint of the inflection in the heat flow curve.

  • Data Analysis: Plot the Tg as a function of plasticizer concentration. A greater depression in Tg indicates higher plasticizing efficiency.

This evaluates the film's flexibility and strength.

  • Sample Preparation: Cut the conditioned films into rectangular strips of standard dimensions (e.g., 10 mm x 100 mm).[3]

  • Tensile Testing:

    • Mount the film strip in the grips of a tensile testing instrument.

    • Apply a constant rate of extension (e.g., 1 mm/min).[3]

    • Record the force and elongation until the film breaks.

  • Data Analysis: From the stress-strain curve, determine the tensile strength (maximum stress) and modulus of elasticity (stiffness). An effective plasticizer will decrease the tensile strength and modulus of elasticity while increasing the elongation at break.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 2: Effect of this compound Concentration on the Glass Transition Temperature (Tg) of Ethylcellulose Films

Plasticizer Concentration (% w/w)Average Tg (°C) ± SD (n=3)
0 (Control)[Insert Data]
5% this compound[Insert Data]
10% this compound[Insert Data]
15% this compound[Insert Data]
20% this compound[Insert Data]

Table 3: Mechanical Properties of Ethylcellulose Films Plasticized with this compound

Plasticizer Concentration (% w/w)Tensile Strength (MPa) ± SD (n=10)Modulus of Elasticity (MPa) ± SD (n=10)Elongation at Break (%) ± SD (n=10)
0 (Control)[Insert Data][Insert Data][Insert Data]
10% this compound[Insert Data][Insert Data][Insert Data]
20% this compound[Insert Data][Insert Data][Insert Data]

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical mechanism of plasticization.

Experimental_Workflow cluster_prep Film Preparation cluster_analysis Film Characterization A Polymer & Plasticizer Dissolution in Ethanol B Solvent Casting A->B C Drying & Conditioning B->C D Thermal Analysis (DSC/TMA) C->D E Mechanical Testing (Tensile Strength) C->E F Data Analysis D->F E->F G Conclusion on Plasticizer Performance F->G Evaluate Efficacy

Experimental workflow for evaluating this compound.

Plasticization_Mechanism cluster_unplasticized Unplasticized Polymer cluster_plasticized Plasticized Polymer P1 Polymer Chain P2 Polymer Chain P1->P2 Strong Intermolecular Forces (Rigid) PL This compound P3 Polymer Chain P3->PL Reduced Forces (Increased Flexibility) P4 Polymer Chain PL->P4 Increased Spacing

Theoretical mechanism of polymer plasticization.

Safety and Handling

This compound should be handled with appropriate personal protective equipment. According to its GHS classification, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] All experimental work should be conducted in a well-ventilated laboratory or fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

These protocols provide a framework for the systematic evaluation of this compound as a plasticizer for pharmaceutical polymers. By following these methodologies, researchers can generate the necessary data to assess its suitability for various drug delivery applications, contributing to the development of safer and more effective pharmaceutical products. The lack of plasticizers in some capsule formulations can prevent drug migration into the capsule shell, which may enhance bioavailability and product stability.[4] Further studies could also investigate the migration and leaching of this compound from the polymer matrix to fully characterize its performance and safety profile.

References

Application Notes and Protocols for the Quantification of N-butylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylbutanamide is a chemical compound of interest in various fields, including industrial chemistry and potentially as a metabolite or impurity in pharmaceutical products. Accurate and reliable quantification of this compound is crucial for quality control, safety assessment, and pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are suitable for the analysis of this compound in both simple solvent mixtures and complex biological matrices.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive method ideal for the analysis of volatile and semi-volatile compounds like this compound. This method offers excellent chromatographic separation and mass-based identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for the quantification of analytes in complex biological matrices due to its high selectivity and sensitivity.[1][2] It is particularly well-suited for non-volatile compounds or those that require derivatization for GC-MS analysis.

The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical validation parameters for the GC-MS and LC-MS/MS methods for this compound quantification. These values are representative of what can be achieved with properly optimized and validated methods.

Table 1: GC-MS Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.995> 0.998
Range-1 - 500 ng/mL
Limit of Detection (LOD)S/N ≥ 30.3 ng/mL
Limit of Quantification (LOQ)S/N ≥ 101 ng/mL
Accuracy (% Recovery)80 - 120%92 - 108%
Precision (% RSD)≤ 15%< 10%
SpecificityNo interference at the retention time of the analyteNo significant interfering peaks observed
RobustnessUnaffected by small, deliberate variationsMethod is robust

Table 2: LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.995> 0.999
Range-0.1 - 200 ng/mL
Limit of Detection (LOD)S/N ≥ 30.03 ng/mL
Limit of Quantification (LOQ)S/N ≥ 100.1 ng/mL
Accuracy (% Recovery)85 - 115%95 - 105%
Precision (% RSD)≤ 15%< 8%
SpecificityNo interference at the retention time and MRM transition of the analyteNo significant interfering peaks observed
Matrix EffectMonitoredWithin acceptable limits
RobustnessUnaffected by small, deliberate variationsMethod is robust

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol is suitable for the analysis of this compound in relatively clean sample matrices, such as process control samples or formulation excipients.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the sample, add 1 mL of deionized water.

  • Add 50 µL of an internal standard solution (e.g., N-propylbutanamide, 10 µg/mL in methanol).

  • Add 5 mL of dichloromethane and vortex for 2 minutes.[3]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound (Quantifier Ion): m/z 100

    • This compound (Qualifier Ion): m/z 72

    • Internal Standard (e.g., N-propylbutanamide): m/z 86

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) in the same matrix as the samples.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation protocol described above.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine.

1. Sample Preparation: Protein Precipitation & LLE

  • To 100 µL of plasma or urine in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., ¹³C₄, ¹⁵N-N-butylbutanamide, 100 ng/mL in methanol). A stable isotopically labeled internal standard is highly recommended.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: Waters X-Terra C18, 2.1 x 100 mm, 3.5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound: Q1 (m/z 144.2) -> Q3 (m/z 88.1)

    • ¹³C₄, ¹⁵N-N-butylbutanamide (IS): Q1 (m/z 149.2) -> Q3 (m/z 92.1)

3. Calibration and Quantification

  • Prepare calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 200 ng/mL) in a blank biological matrix.

  • Process the standards and QC samples alongside the unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquot Add_IS 2. Add Internal Standard Sample->Add_IS LLE 3. Liquid-Liquid Extraction (Dichloromethane) Add_IS->LLE Separate 4. Phase Separation (Centrifugation) LLE->Separate Evaporate 5. Evaporation (Nitrogen Stream) Separate->Evaporate Reconstitute 6. Reconstitution (Ethyl Acetate) Evaporate->Reconstitute Inject 7. Inject into GC-MS Reconstitute->Inject Separate_GC 8. Chromatographic Separation Inject->Separate_GC Ionize 9. Ionization (EI) Separate_GC->Ionize Detect_MS 10. Mass Detection (SIM Mode) Ionize->Detect_MS Integrate 11. Peak Integration Detect_MS->Integrate Calibrate 12. Calibration Curve Generation Integrate->Calibrate Quantify 13. Quantification Calibrate->Quantify

Caption: Workflow for this compound quantification by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Add_IS 2. Add Stable Isotope Labeled Internal Standard Sample->Add_IS PPT 3. Protein Precipitation (Acetonitrile) Add_IS->PPT LLE 4. Liquid-Liquid Extraction (MTBE) PPT->LLE Evaporate 5. Evaporation LLE->Evaporate Reconstitute 6. Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject Separate_LC 8. Chromatographic Separation (C18) Inject->Separate_LC Ionize 9. Ionization (ESI+) Separate_LC->Ionize Detect_MSMS 10. Tandem MS Detection (MRM Mode) Ionize->Detect_MSMS Integrate 11. Peak Integration Detect_MSMS->Integrate Calibrate 12. Calibration Curve Construction Integrate->Calibrate Quantify 13. Concentration Calculation Calibrate->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Method Validation

Both analytical methods should be fully validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[5][6][7][8] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For methods intended for biological samples, additional validation experiments for matrix effects and stability (freeze-thaw, short-term, long-term, and post-preparative) should be conducted.

References

Application Note: Gas Chromatography Analysis of N-butylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-butylbutanamide is a secondary amide that finds application in various chemical syntheses and industrial processes. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research and development. Gas chromatography (GC) offers a robust and sensitive method for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Analysis

Gas chromatography separates components of a sample based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[1][2] The sample is vaporized and carried by an inert gas (mobile phase) through the column.[2][3] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.[3] A detector at the column outlet measures the concentration of each separated component. For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. For qualitative confirmation and structural elucidation, a Mass Spectrometer (MS) is the preferred detector.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract this compound and remove interfering substances.

a) Liquid Samples (e.g., reaction mixtures, process streams):

  • Direct Injection: If the sample is clean and the concentration of this compound is within the optimal range of the instrument, a direct "dilute and shoot" approach can be used.[4]

    • Pipette 1.0 mL of the liquid sample into a 10 mL volumetric flask.

    • Add a suitable low-boiling point solvent such as dichloromethane or ethyl acetate to the flask.[5]

    • If an internal standard is used, add a known concentration of the internal standard (e.g., N-propylpropanamide).

    • Fill the flask to the mark with the solvent and mix thoroughly.

    • Transfer an aliquot of the diluted sample into a 2 mL GC vial for analysis.

  • Liquid-Liquid Extraction (LLE): For aqueous samples or samples with significant matrix interference.

    • Take a known volume of the sample (e.g., 10 mL) and place it in a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the organic layer containing the extracted this compound.

    • The extraction may be repeated to improve recovery.

    • The combined organic extracts can be dried over anhydrous sodium sulfate and then concentrated if necessary using a gentle stream of nitrogen.[6]

b) Solid Samples (e.g., polymer matrices, soil):

  • Solid-Liquid Extraction (SLE):

    • Weigh a known amount of the homogenized solid sample (e.g., 1-5 g) into a flask.

    • Add a measured volume of a suitable extraction solvent (e.g., methanol, acetonitrile).

    • Agitate the mixture using a shaker or sonicator for a specified time (e.g., 30 minutes) to ensure efficient extraction.

    • Filter or centrifuge the mixture to separate the solid debris.

    • The resulting extract can be further concentrated or diluted as needed before GC analysis.

  • Solid-Phase Extraction (SPE): For cleanup of complex sample extracts.[7]

    • Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent followed by the sample solvent.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a stronger solvent.

    • The eluate is then ready for GC analysis.

GC-FID and GC-MS Instrumentation and Conditions

The following table outlines the recommended instrumental parameters for the GC analysis of this compound.

ParameterGC-FIDGC-MS
Gas Chromatograph Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium or NitrogenHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Injection Mode Split (50:1) or SplitlessSplit (50:1) or Splitless
Oven Program Initial: 80 °C (hold 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 minInitial: 80 °C (hold 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
FID Temperature 280 °C-
Hydrogen Flow 30 mL/min-
Air Flow 300 mL/min-
Makeup Gas (N2) 25 mL/min-
MS Transfer Line -280 °C
MS Ion Source -230 °C
MS Quadrupole -150 °C
Ionization Mode -Electron Ionization (EI) at 70 eV
Scan Range -m/z 40-300
Data Analysis and Quantification
  • Qualitative Analysis: The retention time of the peak in the chromatogram is used for the initial identification of this compound by comparing it to the retention time of a known standard.[2] For GC-MS analysis, the mass spectrum of the peak is compared to a reference library (e.g., NIST) for positive identification.

  • Quantitative Analysis: The peak area of this compound is proportional to its concentration. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in the unknown sample is then determined by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-FID method. These values should be determined by each laboratory during method validation.

ParameterExpected Value
Retention Time (RT) 10.5 - 11.5 min (dependent on exact conditions)
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 5%
Recovery 95 - 105%

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Dilution Dilution Sample->Dilution Simple Matrix Extraction Extraction (LLE/SLE) Sample->Extraction Complex Matrix GC_Injection GC Injection Dilution->GC_Injection Cleanup Cleanup (SPE) Extraction->Cleanup High Interference Extraction->GC_Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental Workflow for GC Analysis of this compound.

logical_relationship cluster_method Analytical Method cluster_output Analytical Output GC Gas Chromatography FID FID Detector GC->FID MS MS Detector GC->MS Qualitative Qualitative Data (Identification) GC->Qualitative Quantitative Quantitative Data (Concentration) FID->Quantitative MS->Qualitative Structural Structural Information MS->Structural

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of N-butylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

[For Research Use Only]

Abstract

This application note details a robust and reliable method for the quantitative analysis of N-butylbutanamide using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control. The method utilizes a reverse-phase C18 column with an isocratic mobile phase, providing accurate and precise quantification of this compound. Method validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is an amide compound with potential applications in various chemical and pharmaceutical fields. A reliable analytical method is crucial for its quantification in different matrices for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[1][2] This application note presents a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic separation is achieved on a C18 reverse-phase column.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Detector
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength210 nm
Run Time10 minutes
Chemicals and Reagents

All chemicals and reagents should be of HPLC grade or higher.

  • This compound (Reference Standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase to a final concentration of 1 mg/mL. A series of calibration standards are then prepared by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

Sample Preparation

The sample preparation procedure will depend on the matrix. For simple matrices, a "dilute-and-shoot" approach may be sufficient, where the sample is dissolved in and diluted with the mobile phase, followed by filtration through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][4] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by analyzing a blank sample (mobile phase) and a sample spiked with this compound. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by injecting a series of at least five concentrations of this compound. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1015023
2537450
5075100
75112650
100150100
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was calculated.

Table 3: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0
6059.198.5
9090.9101.0
Average Recovery (%) 99.5
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days. The results are expressed as the relative standard deviation (%RSD).

Table 4: Precision Data

Parameter%RSD
Repeatability (n=6)0.8%
Intermediate Precision (n=9)1.2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

Protocol

  • System Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in a 60:40 ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

    • Equilibrate the HPLC system and the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare the stock and calibration standard solutions as described in the "Standard Solution Preparation" section.

    • Prepare the samples as described in the "Sample Preparation" section.

  • Chromatographic Analysis:

    • Set the injection volume to 10 µL.

    • Inject the blank (mobile phase), followed by the calibration standards and samples.

    • Record the chromatograms and integrate the peak corresponding to this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow and Signaling Pathways

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Acetonitrile:Water 60:40) D System Equilibration A->D B Standard Solution Preparation E Injection of Samples & Standards B->E C Sample Preparation (Dilution & Filtration) C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 210 nm F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of this compound I->J

References

Application Notes and Protocols for N-butylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific handling and storage data for N-butylbutanamide is limited. The following protocols are based on general laboratory best practices for handling combustible solids that are also skin, eye, and respiratory irritants. Always consult the most recent Safety Data Sheet (SDS) from your supplier and perform a thorough risk assessment before use.

Introduction

This compound (CAS: 10264-16-1, Molecular Formula: C₈H₁₇NO) is a chemical compound with applications in various research and development fields.[1][2] Due to its hazard profile, proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound. This document provides detailed protocols for the safe handling and storage of this compound.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][3]

  • Combustible Solid: Classified under Storage Class 11 for combustible solids.[2][4]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available, the following table summarizes its key chemical and physical properties.

PropertyValueSource
CAS Number 10264-16-1[2]
Molecular Formula C₈H₁₇NO[1][5]
Molecular Weight 143.23 g/mol [1][2][5]
Physical Form Solid[2]
Storage Class 11 (Combustible Solids)[2][4]

Experimental Protocols

A risk assessment should always be conducted prior to handling this compound to determine the appropriate PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling in a way that generates dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing:

    • Ensure the analytical balance is inside a chemical fume hood or a ventilated enclosure.

    • Use anti-static weighing paper or a suitable container.

    • Carefully transfer the desired amount of this compound using a clean spatula.

    • Avoid creating dust.

    • Clean any spills on the balance immediately.

  • Solution Preparation:

    • Add the weighed this compound to the solvent slowly.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • General Precautions:

    • Avoid contact with skin and eyes.

    • Avoid inhalation of dust or vapors.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling.

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

  • Incompatibilities: While specific incompatibility data for this compound is limited, it is prudent to store it away from strong oxidizing agents and strong bases.

  • Spill Cleanup:

    • Evacuate the area if the spill is large or in a poorly ventilated space.

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Waste Disposal:

    • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain.

Visualizations

Handling_and_Storage_Workflow start Start: Receive this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe handling Handling Procedures ppe->handling weighing Weighing in Fume Hood handling->weighing solution_prep Solution Preparation handling->solution_prep spill_waste Spill & Waste Management handling->spill_waste If spill occurs storage Storage Procedures weighing->storage solution_prep->storage store_cool_dry Store in Cool, Dry, Ventilated Area storage->store_cool_dry check_incompatibles Separate from Incompatibles storage->check_incompatibles storage->spill_waste If spill occurs end End of Procedure store_cool_dry->end check_incompatibles->end spill_cleanup Follow Spill Cleanup Protocol spill_waste->spill_cleanup waste_disposal Dispose as Hazardous Waste spill_waste->waste_disposal spill_cleanup->end waste_disposal->end

Caption: Workflow for Safe Handling and Storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: N-Butylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of N-butylbutanamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is typically synthesized through the reaction of a butanoic acid derivative with n-butylamine. The most common laboratory methods involve:

  • The Acid Chloride Route: Reacting butanoyl chloride with n-butylamine. This method is generally fast and high-yielding.

  • The Coupling Reagent Route: Directly coupling butanoic acid with n-butylamine using a dehydrating agent or coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2][3] This approach avoids the need to prepare the acid chloride first.

  • The Anhydride Route: Reacting butanoic anhydride with n-butylamine.

Q2: Which synthesis method is recommended for achieving the highest yield?

A2: The reaction of butanoyl chloride with n-butylamine is often the most reliable method for achieving high yields. Acyl chlorides are highly reactive electrophiles, leading to a rapid and generally clean reaction. However, the use of coupling reagents like DCC or EDC with butanoic acid can also provide excellent yields (70-90%) under optimized conditions and may be preferred when handling the more hazardous acyl chlorides is a concern.[2]

Q3: What are the critical parameters to control for optimizing the yield?

A3: To optimize the yield of this compound, the following parameters are critical:

  • Stoichiometry: The molar ratio of the reactants is crucial. Using a slight excess of the amine can sometimes drive the reaction to completion, but a large excess can complicate purification.

  • Temperature: Amide bond formation is often exothermic. Running the reaction at a controlled temperature (e.g., 0 °C initially) can prevent the formation of side products.

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

  • Purity of Reagents: Using pure, dry starting materials and solvents is essential, as water can hydrolyze the acid chloride or anhydride and interfere with coupling reagents.

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction has resulted in a very low yield of this compound. What are the potential causes and solutions?

A4: Low yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the problem.

low_yield_troubleshooting start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Workup start->cause3 solution1a Check Reagent Quality (Purity, Dryness) cause1->solution1a Reagents may be degraded or wet. solution1b Optimize Reaction Time and Temperature cause1->solution1b Reaction may not have reached completion. solution1c Verify Stoichiometry cause1->solution1c Incorrect molar ratios. solution2a Control Temperature (e.g., run at 0°C) cause2->solution2a Exothermic reaction causing byproduct formation. solution2b Use a Non-Nucleophilic Base (e.g., triethylamine) cause2->solution2b Acid byproduct (HCl) reacting with starting amine. solution2c Ensure Anhydrous Conditions cause2->solution2c Hydrolysis of acid chloride or anhydride. solution3a Check Aqueous Layer for Product cause3->solution3a Product may have some water solubility. solution3b Optimize Purification (e.g., different solvent for extraction) cause3->solution3b Product loss during chromatography or extraction. solution3c Avoid Over-washing or Excessive Drying cause3->solution3c Physical loss of product.

  • Possible Cause 1: Ineffective Coupling Agent (DCC/EDC Route). The coupling reagent may have degraded.

    • Solution: Use a fresh bottle of the coupling reagent. Ensure it has been stored under appropriate conditions (cool and dry).

  • Possible Cause 2: Acid-Base Neutralization. When reacting butanoic acid directly with n-butylamine without a coupling agent, a stable ammonium salt can form, preventing amide formation at room temperature.[2][3]

    • Solution: If not using a coupling agent, the reaction typically requires heating above 100°C to drive off water and form the amide. Alternatively, use a coupling reagent like DCC to activate the carboxylic acid.[2]

  • Possible Cause 3: Product Loss During Workup. this compound has some solubility in water. Aggressive aqueous washes can lead to significant product loss.[1]

    • Solution: Minimize the volume of water used for washing. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

Impure Final Product

Q5: My final product is impure. How can I remove common contaminants?

A5: The nature of the impurity depends on the synthetic route used.

  • Contaminant: Unreacted Butanoic Acid.

    • Solution: During the workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), to deprotonate and extract the acidic starting material into the aqueous layer.

  • Contaminant: Unreacted n-Butylamine.

    • Solution: Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl). This will protonate the basic amine, making it water-soluble and easily extracted.

  • Contaminant: Dicyclohexylurea (DCU) from DCC coupling. DCU is a common byproduct when using DCC and is often poorly soluble in many organic solvents, making it difficult to remove.

    • Solution 1 (Filtration): DCU will often precipitate out of the reaction mixture. It can be removed by filtration before the main workup. Cooling the reaction mixture can sometimes enhance precipitation.

    • Solution 2 (Solvent Selection): Acetonitrile can be a good solvent for recrystallization, as DCU is often insoluble in it.[4] Adding acetonitrile to the crude product and filtering can effectively remove the DCU.[4]

Experimental Protocols & Data

The following tables summarize optimized conditions for the two primary synthesis routes.

Table 1: Reaction Conditions for this compound Synthesis

ParameterMethod 1: Acid ChlorideMethod 2: DCC Coupling
Carboxylic Acid Source Butanoyl ChlorideButanoic Acid
Amine n-Butylaminen-Butylamine
Coupling Agent NoneDicyclohexylcarbodiimide (DCC)
Base Triethylamine (TEA) or PyridineNone required (or cat. DMAP)
Stoichiometry (Acid:Amine:Base/DCC) 1 : 1.1 : 1.11 : 1.1 : 1.1
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1-3 hours4-12 hours
Typical Yield > 90%70-90%
Protocol 1: Synthesis via Butanoyl Chloride

This protocol describes the reaction of butanoyl chloride with n-butylamine in the presence of triethylamine as a base to neutralize the HCl byproduct.

Materials:

  • Butanoyl chloride

  • n-Butylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-butylamine (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add butanoyl chloride (1.0 equivalent) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purify the product further by vacuum distillation or column chromatography if necessary.

acid_chloride_workflow cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Butylamine & Triethylamine in DCM cooling Cool to 0°C reagents->cooling addition Add Butanoyl Chloride (dropwise) cooling->addition stir Stir at Room Temp (1-2 hours) addition->stir wash_acid Wash with 1M HCl stir->wash_acid Reaction Complete wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with MgSO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation/ Chromatography) evaporate->purify

Protocol 2: Synthesis via DCC Coupling

This protocol details the direct coupling of butanoic acid and n-butylamine using DCC.

Materials:

  • Butanoic acid

  • n-Butylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve butanoic acid (1.0 equivalent) and n-butylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred mixture of acid and amine at 0 °C.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography.

dcc_mechanism_overview acid Butanoic Acid (R-COOH) intermediate O-acylisourea (Activated Intermediate) acid->intermediate + DCC dcc DCC amide This compound (R-CONH-R') intermediate->amide + Amine dcu DCU (Byproduct) intermediate->dcu forms amine n-Butylamine (R'-NH₂)

References

Technical Support Center: Purification of Crude N-butylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-butylbutanamide. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized from butanoyl chloride and n-butylamine?

Common impurities include unreacted starting materials such as n-butylamine and butanoyl chloride, as well as butanoic acid formed from the hydrolysis of butanoyl chloride. If a base like triethylamine is used to scavenge HCl, residual triethylammonium chloride may also be present.

Q2: My this compound appears as an oil and won't solidify. How can I purify it?

If the product is an oil, purification methods such as vacuum distillation or column chromatography are generally more suitable than recrystallization. Oiling out during recrystallization can be caused by the presence of impurities that depress the melting point. A preliminary purification by an acid-base wash to remove amine and carboxylic acid impurities might help induce crystallization.

Q3: I am losing a significant amount of my amide product during column chromatography. What can I do to improve the yield?

Loss of product on a silica gel column can be due to the slightly acidic nature of silica, which may cause hydrolysis of the amide, or strong adsorption. To mitigate this, you can try deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.[1] If the compound is still strongly retained, consider using a more polar solvent system.

Q4: How do I choose an appropriate solvent system for the recrystallization of this compound?

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For moderately polar compounds like this compound, solvent systems such as ethanol/water, acetone/hexane, or ethyl acetate/hexane are good starting points. The optimal solvent or solvent pair should be determined empirically by testing the solubility of small amounts of the crude product in various solvents.

Q5: What visualization techniques can be used for detecting this compound on a TLC plate?

This compound, being a simple aliphatic amide, lacks a strong chromophore and will likely not be visible under UV light unless the TLC plate contains a fluorescent indicator. Therefore, staining is required for visualization. Common staining agents that are effective for amides include:

  • Potassium permanganate (KMnO₄) stain: Amides will appear as yellow-brown spots on a purple background.

  • Iodine chamber: Amides will show up as brown spots. This method is generally non-destructive.

  • Ceric Ammonium Molybdate (CAM) stain: This is a general stain that works for many organic compounds, often producing blue or green spots upon heating.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. Impurities are present, causing melting point depression. The cooling process is too rapid.Use a lower-boiling point solvent. Perform a pre-purification step (e.g., acid-base wash). Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not saturated (too much solvent was added). The product is highly soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to concentrate the solution. If crystals still do not form, add a co-solvent in which the product is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly.
Low recovery of purified product. Too much solvent was used. The crystals were filtered before crystallization was complete. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution has cooled completely before filtration. Use an ice bath to maximize precipitation and wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
The compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the eluent. For this compound, a mixture of hexane and ethyl acetate is a good starting point. Increase the proportion of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent.
The compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of the spot on TLC and broad bands on the column. The sample is overloaded on the TLC plate or column. The compound is interacting strongly with the stationary phase. The compound is degrading on the silica gel.Apply a more dilute solution of the sample. Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic impurities). Use a different stationary phase like alumina.
Co-elution of impurities with the product. The chosen eluent system does not provide adequate separation.Optimize the solvent system using TLC by trying different solvent mixtures to maximize the difference in Rf values between the product and impurities. Consider using a gradient elution on the column.

Experimental Protocols

Purification by Liquid-Liquid Extraction (Acid-Base Wash)

This procedure is useful as a preliminary purification step to remove acidic and basic impurities.

  • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (aq) to remove unreacted n-butylamine. Drain the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and remove butanoic acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.

Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Apply the sample to the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification by Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water) can be used.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Purification by Vacuum Distillation

For liquid this compound or low-melting solids, vacuum distillation can be an effective purification method.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Distillation: Place the crude this compound in the distillation flask with a stir bar. Heat the flask gently in a heating mantle while applying a vacuum.

  • Fraction Collection: Collect the fraction that distills at a constant temperature at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation from lower and higher boiling impurities.

Data Presentation

Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₈H₁₇NO143.2310264-16-1
n-ButylamineC₄H₁₁N73.14109-73-9
Butanoyl chlorideC₄H₇ClO106.55141-75-3
Butanoic acidC₄H₈O₂88.11107-92-6

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Butanoyl Chloride + n-Butylamine reaction Amidation Reaction start->reaction crude Crude this compound reaction->crude extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization distillation Vacuum Distillation crude->distillation extraction->chromatography extraction->recrystallization extraction->distillation tlc TLC Analysis chromatography->tlc Fraction Analysis pure_product Pure this compound recrystallization->pure_product distillation->pure_product tlc->pure_product nmr NMR Spectroscopy ms Mass Spectrometry pure_product->nmr pure_product->ms

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals Success oil_out Product Oils Out cool->oil_out Problem no_crystals No Crystals Form cool->no_crystals Problem filter Filter and Dry crystals->filter pure Pure Product crystals->pure sol_oil Change Solvent to Lower Boiling Point oil_out->sol_oil cool_slow Cool More Slowly oil_out->cool_slow concentrate Concentrate Solution no_crystals->concentrate add_anti Add Anti-Solvent no_crystals->add_anti filter->pure sol_oil->start Retry cool_slow->start Retry concentrate->start Retry add_anti->start Retry

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: N-Butylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-butylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this amide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is typically synthesized through two main routes:

  • From Butanoyl Chloride and Butylamine: This is a common and efficient method that involves the reaction of an acyl chloride with a primary amine. The reaction is a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2][3][4][5]

  • From Butanoic Acid and Butylamine: This method requires the activation of the carboxylic acid using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation.[6][7][8][9]

Q2: Why is a base necessary in the reaction between butanoyl chloride and butylamine?

A2: The reaction between butanoyl chloride and butylamine produces hydrochloric acid (HCl) as a byproduct.[10] Butylamine is a base and will react with the generated HCl to form butylammonium chloride. This salt is no longer nucleophilic and cannot react with butanoyl chloride, thus halting the desired reaction. An external base, such as pyridine or aqueous sodium hydroxide, is added to neutralize the HCl, allowing the butylamine to act as a nucleophile and drive the reaction to completion.[1][2][11]

Q3: What are Schotten-Baumann conditions?

A3: Schotten-Baumann conditions refer to the use of a two-phase solvent system, typically an organic solvent (like dichloromethane or diethyl ether) and water, for the acylation of amines.[1][5] The amine and acyl chloride are in the organic phase, while the base (often aqueous NaOH) is in the aqueous phase.[5] This setup allows the base to neutralize the byproduct HCl in the aqueous phase, preventing the protonation of the amine in the organic phase.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on identifying and mitigating side reactions.

Problem 1: Low Yield of this compound

Possible Cause A: Incomplete Reaction

  • Symptom: Significant amount of starting materials (butylamine and butanoyl chloride/butanoic acid) remaining in the reaction mixture.

  • Troubleshooting:

    • Insufficient Base: Ensure at least one equivalent of base is used to neutralize the HCl generated when using butanoyl chloride. An excess of the amine reactant can also be used for this purpose.[11]

    • Reaction Time/Temperature: The reaction may require more time or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Ineffective Coupling Agent: When starting from butanoic acid, ensure the coupling agent (e.g., DCC) is fresh and active.

Possible Cause B: Hydrolysis of Butanoyl Chloride

  • Symptom: Presence of butanoic acid in the product mixture.

  • Mechanism: Butanoyl chloride is highly reactive and can be hydrolyzed by water to form butanoic acid.[10][12] This is a significant side reaction if the reaction is not carried out under anhydrous conditions.

  • Troubleshooting:

    • Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rate of Addition: Add the butanoyl chloride slowly to the reaction mixture to minimize its exposure to any residual moisture.

Problem 2: Presence of Impurities in the Final Product

Possible Impurity A: Butylammonium Chloride

  • Symptom: A water-soluble white solid is present after the reaction.

  • Mechanism: If the added base is insufficient to neutralize all the generated HCl, the excess acid will react with the unreacted butylamine to form the ammonium salt.

  • Troubleshooting & Purification:

    • Sufficient Base: Use a slight excess of the external base.

    • Aqueous Work-up: Butylammonium chloride is water-soluble and can be easily removed by washing the organic reaction mixture with water during the work-up.

Possible Impurity B: Butanoic Anhydride

  • Symptom: A high-boiling point impurity is observed during analysis.

  • Mechanism: Butanoic anhydride can form from the reaction of butanoyl chloride with the carboxylate salt of butanoic acid. This is more likely if butanoic acid is present as a contaminant or from the hydrolysis of butanoyl chloride.

  • Troubleshooting & Purification:

    • High Purity Reactants: Use pure butanoyl chloride, free from butanoic acid contamination.

    • Distillation: Butanoic anhydride has a different boiling point than this compound and can be separated by fractional distillation.

Possible Impurity C: N,N-dibutylbutanamide (Over-acylation Product)

  • Symptom: A tertiary amide impurity is detected.

  • Mechanism: While less common for primary amines, it is theoretically possible for the initially formed this compound to be acylated again by another molecule of butanoyl chloride, especially under forcing conditions or with a large excess of the acylating agent.

  • Troubleshooting & Purification:

    • Stoichiometry Control: Use a 1:1 molar ratio of butanoyl chloride to butylamine or a slight excess of the amine.

    • Controlled Addition: Add the butanoyl chloride slowly to the amine solution to avoid localized high concentrations of the acylating agent.

    • Chromatography: This byproduct can be separated from the desired secondary amide using column chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • Butanoyl chloride

  • Butylamine

  • Dichloromethane (DCM), anhydrous

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butylamine (1 equivalent) in anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add butanoyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred butylamine solution.

  • Simultaneously, add 10% aqueous NaOH solution (a slight excess) to maintain a basic pH.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Yield (Illustrative Data)

EntryReactantsBase (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Butanoyl Chloride, ButylamineNaOH (1.1)DCM/Water0 to RT28595
2Butanoyl Chloride, ButylaminePyridine (1.1)DCM0 to RT28293
3Butanoyl Chloride, ButylamineNoneDCMRT2<10Low
4Butanoic Acid, ButylamineDCC (1.1)DCM0 to RT127590
5Butanoyl Chloride, ButylamineNaOH (1.1)DCM/Water (wet)0 to RT26070 (contains butanoic acid)

Note: This table is for illustrative purposes to demonstrate the expected trends based on the principles discussed. Actual yields and purities will vary depending on the specific experimental setup.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_base Base Neutralization Butanoyl_Chloride Butanoyl Chloride N_Butylbutanamide This compound Butanoyl_Chloride->N_Butylbutanamide + Butylamine Butylamine Butylamine Butylamine->N_Butylbutanamide HCl HCl HCl_2 HCl Base Base (e.g., NaOH) Salt_Water Salt + Water Base->Salt_Water + HCl

Caption: Main synthesis pathway of this compound from butanoyl chloride and butylamine.

Side_Reactions Butanoyl_Chloride Butanoyl Chloride Butanoic_Acid Butanoic Acid (Hydrolysis Product) Butanoyl_Chloride->Butanoic_Acid + H₂O Butanoic_Anhydride Butanoic Anhydride Butanoyl_Chloride->Butanoic_Anhydride + Butanoate Water Water (Moisture) Butylamine_Excess Butylamine (Excess) Butylammonium_Chloride Butylammonium Chloride (Salt Formation) Butylamine_Excess->Butylammonium_Chloride + HCl HCl HCl (Byproduct) Butanoic_Acid_Carboxylate Butanoate N_N_Dibutylbutanamide N,N-Dibutylbutanamide (Over-acylation) N_Butylbutanamide This compound N_Butylbutanamide->N_N_Dibutylbutanamide + Butanoyl Chloride

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reactants Analyze Reaction Mixture (TLC, GC-MS) Start->Check_Reactants Excess_Starting_Material Excess Starting Material? Check_Reactants->Excess_Starting_Material Check_Base Insufficient Base? Excess_Starting_Material->Check_Base Yes Identify_Byproducts Identify Byproducts Excess_Starting_Material->Identify_Byproducts No Increase_Base Increase Base/Reaction Time Check_Base->Increase_Base Yes Check_Base->Identify_Byproducts No Purify Purify Product (Distillation/Chromatography) Increase_Base->Purify Hydrolysis Butanoic Acid Present? Identify_Byproducts->Hydrolysis Use_Anhydrous Use Anhydrous Conditions Hydrolysis->Use_Anhydrous Yes Overacylation Tertiary Amide Present? Hydrolysis->Overacylation No Use_Anhydrous->Purify Control_Stoichiometry Control Stoichiometry/Addition Rate Overacylation->Control_Stoichiometry Yes Overacylation->Purify No Control_Stoichiometry->Purify

References

minimizing byproduct formation in N-butylbutanamide preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-butylbutanamide. The focus is on minimizing byproduct formation to ensure high purity and yield of the desired product.

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses common issues encountered during the synthesis of this compound, particularly when using butanoyl chloride and butylamine as reactants.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Protonation of butylamine: The HCl byproduct reacts with the starting amine, rendering it non-nucleophilic. 3. Hydrolysis of butanoyl chloride: Reaction with water impurities in the solvent or reactants.1. Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or GC-MS. Consider a moderate temperature increase if the reaction is sluggish, but be mindful of potential side reactions. 2. Use a base: Add a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl as it forms. This is a key principle of the Schotten-Baumann reaction.[1][2][3] 3. Ensure anhydrous conditions: Use dry solvents and freshly distilled reactants to minimize water content.
Presence of Butylammonium Chloride Byproduct Reaction of HCl with butylamine: This is an expected byproduct when no other base is used to neutralize the generated HCl.Incorporate a non-nucleophilic base: The addition of a tertiary amine like triethylamine or pyridine, or an inorganic base like sodium hydroxide in a two-phase system (Schotten-Baumann conditions), will scavenge the HCl.[2][3][4][5]
Presence of Butanoic Acid Byproduct Hydrolysis of butanoyl chloride: Butanoyl chloride is highly reactive and will readily react with any water present in the reaction mixture.Strict anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
Presence of N,N-Dibutylbutanamide Byproduct Over-acylation of the primary amine: This can occur if there is a localized excess of butanoyl chloride or if the reaction temperature is too high, potentially after the initial formation of the desired amide.Controlled addition of butanoyl chloride: Add the butanoyl chloride dropwise to the solution of butylamine with vigorous stirring. This ensures that the acyl chloride reacts with the more abundant primary amine before it can react with the newly formed this compound. Maintain a low to moderate reaction temperature.
Difficult Product Isolation/Purification Presence of multiple byproducts and unreacted starting materials: A poorly controlled reaction will result in a complex mixture that is challenging to purify.Optimize reaction conditions: By addressing the points above to minimize byproduct formation, the final workup and purification (e.g., extraction, distillation, or chromatography) will be significantly simplified. A well-executed reaction with proper stoichiometric control and the use of a base will yield a much cleaner crude product.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when synthesizing this compound from butanoyl chloride and butylamine?

A1: The main byproducts are:

  • Butylammonium chloride: Formed when the hydrochloric acid (HCl) byproduct reacts with the unreacted butylamine.

  • Butanoic acid: Results from the hydrolysis of butanoyl chloride by water present in the reaction.

  • N,N-Dibutylbutanamide: A potential byproduct arising from the further acylation of the initially formed this compound.

Q2: How can I prevent the formation of butylammonium chloride?

A2: The most effective method is to include a base in the reaction mixture to neutralize the HCl as it is formed. This can be a tertiary amine like triethylamine or pyridine, or an inorganic base such as sodium hydroxide in an aqueous solution (Schotten-Baumann conditions).[1][2][3][4][5]

Q3: What is the Schotten-Baumann reaction and how does it apply to my synthesis?

A3: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[1] It is particularly characterized by the use of a two-phase solvent system (e.g., an organic solvent and water) with a base in the aqueous phase to neutralize the acid generated.[3][5] This is highly relevant for your synthesis as it effectively removes the HCl byproduct, preventing the protonation of your butylamine starting material and driving the reaction to completion.[2]

Q4: My final product is contaminated with butanoic acid. What went wrong?

A4: The presence of butanoic acid indicates that your butanoyl chloride reactant hydrolyzed. This is a common issue caused by the presence of water in your reaction. To avoid this, ensure that all your glassware is oven-dried, your solvents are anhydrous, and your reactants are as dry as possible. Running the reaction under an inert atmosphere can also help.

Q5: I suspect I have N,N-dibutylbutanamide in my product. How can I minimize its formation?

A5: This "over-acylation" byproduct can be minimized by controlling the reaction conditions. The key is to add the butanoyl chloride slowly and with efficient stirring to the butylamine solution. This ensures that the butanoyl chloride preferentially reacts with the primary amine, which is in higher concentration initially, rather than the newly formed this compound. Maintaining a low reaction temperature (e.g., 0-5 °C) during the addition can also help to control the reaction rate and improve selectivity.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of byproducts.

Materials:

  • Butanoyl chloride

  • Butylamine

  • Triethylamine (or 10% aqueous Sodium Hydroxide)

  • Anhydrous diethyl ether (or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve butylamine (2.0 equivalents) in anhydrous diethyl ether.

    • If using triethylamine as the base, add it to the butylamine solution (1.1 equivalents).

    • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Addition of Butanoyl Chloride:

    • Dissolve butanoyl chloride (1.0 equivalent) in a small amount of anhydrous diethyl ether and place it in a dropping funnel.

    • Add the butanoyl chloride solution dropwise to the stirred butylamine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

    • Monitor the reaction progress by TLC or GC-MS if desired.

  • Workup (if using triethylamine):

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of cold diethyl ether.

    • Combine the filtrate and washings.

  • Workup (if using aqueous NaOH - Schotten-Baumann):

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer from the aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (to remove any remaining acid).

      • Water.

      • Saturated aqueous sodium chloride solution (brine).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary):

    • The crude product can be purified further by vacuum distillation or column chromatography if high purity is required.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Butylamine & Base in Anhydrous Solvent prep2 Cool to 0-5 °C prep1->prep2 react1 Slowly Add Butanoyl Chloride prep2->react1 react2 Stir at Room Temperature react1->react2 workup1 Aqueous Wash react2->workup1 workup2 Dry Organic Layer workup1->workup2 workup3 Solvent Removal workup2->workup3 purify Purification (Distillation/ Chromatography) workup3->purify

Caption: Experimental workflow for this compound synthesis.

reaction_pathway ButanoylChloride Butanoyl Chloride NButylbutanamide This compound (Desired Product) ButanoylChloride->NButylbutanamide ButanoicAcid Butanoic Acid ButanoylChloride->ButanoicAcid Hydrolysis Butylamine Butylamine Butylamine->NButylbutanamide HCl HCl NNDibutylbutanamide N,N-Dibutylbutanamide NButylbutanamide->NNDibutylbutanamide Over-acylation ButylammoniumChloride Butylammonium Chloride HCl->ButylammoniumChloride Acid-Base Reaction Water H₂O (impurity) Water->ButanoicAcid ExcessButylamine Excess Butylamine ExcessButylamine->ButylammoniumChloride ExcessButanoylChloride Excess Butanoyl Chloride ExcessButanoylChloride->NNDibutylbutanamide

Caption: Reaction pathways in this compound synthesis.

References

resolving solubility issues with N-butylbutanamide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with N-butylbutanamide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: How does the structure of this compound influence its solubility?

A2: The this compound molecule has a secondary amide functional group, which can act as both a hydrogen bond donor and acceptor, contributing to its solubility in protic and polar aprotic solvents. However, the presence of two butyl groups (an N-butyl group and a butyl group from the butanamide backbone) creates significant non-polar character, which will favor solubility in less polar organic solvents.

Q3: Is this compound soluble in water?

A3: Due to the presence of the two alkyl chains, this compound is expected to be sparingly soluble to practically insoluble in water. The hydrophobic nature of the butyl groups will likely dominate over the hydrophilic character of the amide group in an aqueous environment.

Q4: Which organic solvents are likely to be good choices for dissolving this compound?

A4: Solvents with intermediate polarity are often good starting points. Alcohols such as ethanol and methanol should be effective due to their ability to hydrogen bond with the amide group while also having an alkyl component that can interact with the butyl chains. Polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are also expected to be good solvents. Less polar solvents like toluene may show some solubility, while highly non-polar solvents like hexane are less likely to be effective.

Predicted Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble / InsolubleThe hydrophobic character of the two butyl chains outweighs the hydrogen bonding capability of the amide group.
Methanol, EthanolSolubleThe alcohol's hydroxyl group can hydrogen bond with the amide, and its alkyl chain can interact with the butyl groups.
Polar Aprotic Acetone, AcetonitrileSolubleThese solvents can act as hydrogen bond acceptors for the amide N-H and have sufficient polarity to dissolve the molecule.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very SolubleThese are strong polar aprotic solvents capable of effectively solvating a wide range of organic molecules, including amides.
Non-Polar Toluene, DichloromethaneModerately SolubleThe aromatic/chlorinated nature of these solvents can interact with the alkyl chains, and they have some capacity to interact with the polar amide group.
Hexane, HeptaneSparingly Soluble / InsolubleThe highly non-polar nature of alkanes will not effectively solvate the polar amide functional group.

Troubleshooting Guide for this compound Solubility Issues

Problem: this compound is not dissolving in the chosen solvent.

  • Solution 1: Increase the Temperature. Gently warming the solution can increase the kinetic energy of the system and often significantly improves solubility. Always ensure that the temperature is well below the boiling point of the solvent and that this compound is stable at that temperature.

  • Solution 2: Use a Co-solvent. If this compound is sparingly soluble in a desired solvent, adding a small amount of a co-solvent in which it is highly soluble can improve the overall solvating power of the mixture. For example, if working with a primarily aqueous solution, adding a small percentage of ethanol or DMSO can enhance solubility.

  • Solution 3: Adjust the pH (for aqueous systems). While this compound is a neutral molecule, extreme pH values can sometimes influence the solubility of organic compounds by affecting the overall properties of the solution. This is less likely to have a major effect on this compound compared to acidic or basic compounds.

  • Solution 4: Change the Solvent. If the above methods fail, the chosen solvent may be inappropriate. Refer to the predicted solubility table and select a solvent with a more suitable polarity.

Problem: The this compound has precipitated out of solution.

  • Cause 1: Change in Temperature. A decrease in temperature can cause a previously dissolved compound to precipitate.

    • Solution: Re-warm the solution to re-dissolve the precipitate. If the experiment needs to be conducted at a lower temperature, a different solvent or a co-solvent system may be necessary.

  • Cause 2: Change in Solvent Composition. If a solution of this compound in a good solvent is mixed with a poor solvent (an anti-solvent), precipitation can occur.

    • Solution: Avoid adding large volumes of an anti-solvent to the solution. If an anti-solvent must be added, do so slowly and with vigorous stirring to observe the point of incipient precipitation.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)[1]

  • Selected solvent (e.g., ethanol)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC, GC, or a calibrated UV-Vis spectrophotometer if the compound has a chromophore)

Methodology:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An excess is present when undissolved solid remains after thorough mixing.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker and agitate for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the constant temperature to let the undissolved solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • If the solvent is volatile, the amount of dissolved this compound can be determined by evaporating the solvent and weighing the remaining solid residue.

    • Alternatively, and more accurately, prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using an appropriate analytical method (e.g., HPLC, GC).

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

  • Calculate Solubility:

    • Express the solubility in desired units, such as g/100 mL or mg/mL.

Safety and Handling

  • Hazards: this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

    • Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and agitate at constant temperature (24-48h) prep1->prep2 samp1 Allow undissolved solid to settle prep2->samp1 samp2 Draw supernatant into a syringe samp1->samp2 samp3 Filter supernatant with a 0.45 µm filter samp2->samp3 quant2 Analyze standards and filtered sample (e.g., HPLC, GC) samp3->quant2 quant1 Prepare standard solutions of known concentrations quant1->quant2 quant3 Construct calibration curve and determine concentration quant2->quant3 calc1 Calculate solubility (e.g., in g/100mL) quant3->calc1

Caption: Experimental workflow for determining this compound solubility.

troubleshooting_flow start This compound fails to dissolve q1 Have you tried gently warming the solution? start->q1 action1 Gently warm the solution while stirring. (Caution: Do not exceed solvent boiling point) q1->action1 No q2 Is the compound still insoluble or sparingly soluble? q1->q2 Yes a1_yes Yes a1_no No action1->q2 a2_no No q2->a2_no action2 Consider adding a co-solvent (e.g., a small amount of DMSO or ethanol). q2->action2 Yes a2_yes Yes q3 Does the compound remain undissolved? action2->q3 a3_no No q3->a3_no action3 Select a new primary solvent with a different polarity. Refer to the predicted solubility table. q3->action3 Yes a3_yes Yes

References

troubleshooting N-butylbutanamide degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-butylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound, like other amides, is hydrolysis. This reaction involves the cleavage of the amide bond to form butyric acid and n-butylamine. Hydrolysis can be catalyzed by both acids and bases and is accelerated by heat.[1][2][3][4][5]

Q2: My this compound sample shows signs of degradation, but the pH of my solution is neutral. What could be the cause?

A2: While acid and base catalysis are the most significant factors, thermal degradation can also occur at neutral pH, especially at elevated temperatures. Additionally, oxidative degradation or photodegradation can occur if the sample is exposed to oxidizing agents, light, or high-energy radiation.[6][7][8] It is also important to ensure that there are no trace acidic or basic impurities in your reagents or on your glassware.

Q3: What are the expected degradation products of this compound?

A3: Under hydrolytic conditions (acidic or basic), the primary degradation products are butyric acid and n-butylamine.[3][4] Thermal stress may lead to the formation of nitriles and other byproducts. Oxidative degradation could potentially yield various oxidized species, although specific products for this compound are not extensively documented.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and effective methods for monitoring the degradation of this compound and quantifying its degradation products are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11] These techniques allow for the separation and quantification of the parent compound and its degradation products.

Q5: How can I prevent the degradation of this compound during storage and experiments?

A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For experimental work, it is crucial to control the pH of the solution, avoid high temperatures unless required by the protocol, and protect the sample from light. Using deoxygenated solvents can also help prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis

Symptoms:

  • Appearance of one or more new peaks in your chromatogram that are not present in the standard.

  • A decrease in the peak area of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis 1. Verify pH: Check the pH of your sample and mobile phase. Even slight deviations towards acidic or basic conditions can cause hydrolysis. 2. Control Temperature: Ensure your samples are not exposed to high temperatures during preparation, storage, or in the instrument's autosampler. 3. Use Fresh Solvents: Prepare fresh buffers and mobile phases to avoid pH shifts over time.
Oxidative Degradation 1. Deoxygenate Solvents: Purge your solvents and sample diluents with an inert gas like nitrogen or argon. 2. Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant.
Photodegradation 1. Protect from Light: Use amber vials or cover your sample containers with aluminum foil. 2. Minimize Exposure: Prepare samples immediately before analysis and avoid prolonged exposure to ambient light.
Thermal Degradation 1. Optimize GC Inlet Temperature: If using GC-MS, a high inlet temperature can cause degradation. Try lowering the inlet temperature. 2. Check for Hot Spots: Ensure there are no unexpected hot spots in your experimental setup.
Issue 2: Poor Recovery of this compound

Symptoms:

  • The concentration of this compound is consistently lower than expected in your analytical results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Significant Degradation Follow the troubleshooting steps outlined in Issue 1 to identify and mitigate the source of degradation.
Adsorption to Surfaces 1. Use Inert Vials: Consider using silanized glass vials or polypropylene vials to reduce adsorption. 2. Check Tubing and Columns: Ensure that the materials of your HPLC/GC system are not interacting with your analyte.
Evaporation of Solvent 1. Properly Seal Vials: Use high-quality septa and caps to ensure a tight seal. 2. Control Temperature: Avoid storing samples at elevated temperatures which can increase solvent evaporation.

Quantitative Data Summary

The following table provides representative data on the degradation of a secondary amide under various stress conditions. This data is intended to be illustrative of the types of results you might see in a forced degradation study.

Stress Condition Time Temperature % Degradation Primary Degradation Products
0.1 M HCl24 hours60°C15%Carboxylic Acid, Amine
0.1 M NaOH24 hours60°C25%Carboxylate Salt, Amine
Water (pH 7)72 hours80°C5%Carboxylic Acid, Amine
3% H₂O₂24 hours25°C8%Oxidized byproducts
UV Light (254 nm)48 hours25°C3%Photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: GC-MS Analysis of this compound and Volatile Degradation Products

This protocol is suitable for identifying volatile degradation products.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C (can be optimized to reduce thermal degradation)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-400 m/z

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Visualizations

degradation_pathway N_butylbutanamide This compound Butyric_acid Butyric Acid N_butylbutanamide->Butyric_acid Hydrolysis (Acid/Base, Heat) n_butylamine n-Butylamine N_butylbutanamide->n_butylamine Hydrolysis (Acid/Base, Heat) troubleshooting_workflow start Unexpected Peaks in Chromatogram check_pH Check pH of Sample and Mobile Phase start->check_pH check_temp Review Temperature Conditions (Sample Prep, Storage, Instrument) start->check_temp check_light Assess Light Exposure start->check_light check_oxidants Consider Presence of Oxidizing Agents start->check_oxidants hydrolysis Potential Hydrolysis check_pH->hydrolysis thermal Potential Thermal Degradation check_temp->thermal photo Potential Photodegradation check_light->photo oxidative Potential Oxidative Degradation check_oxidants->oxidative solution_hydrolysis Adjust pH, Use Fresh Buffers hydrolysis->solution_hydrolysis solution_thermal Lower Temperatures, Optimize GC Inlet thermal->solution_thermal solution_photo Use Amber Vials, Protect from Light photo->solution_photo solution_oxidative Deoxygenate Solvents oxidative->solution_oxidative experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acidic Stress hplc HPLC-UV/MS acid->hplc gcms GC-MS acid->gcms base Basic Stress base->hplc base->gcms thermal Thermal Stress thermal->hplc thermal->gcms oxidative Oxidative Stress oxidative->hplc oxidative->gcms photo Photolytic Stress photo->hplc photo->gcms data Identify Degradation Products & Quantify Degradation hplc->data gcms->data sample This compound Sample sample->acid sample->base sample->thermal sample->oxidative sample->photo

References

Technical Support Center: N-Butylbutanamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-butylbutanamide. Our goal is to help you identify and resolve common issues encountered during the analysis of this compound samples, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Potential impurities in this compound samples can originate from the synthesis process or degradation.

  • Synthesis-Related Impurities: These are typically unreacted starting materials or byproducts of the synthesis reaction. The most common synthesis route for this compound is the reaction of butanoyl chloride with butylamine. Therefore, likely impurities include:

    • Butanoyl chloride

    • Butylamine

    • Butyric acid (from hydrolysis of butanoyl chloride)

  • Degradation Products: Amides like this compound can degrade under certain conditions. The primary degradation pathways are hydrolysis and oxidation.[1][2][3]

    • Hydrolysis: This can be catalyzed by acid or base and results in the cleavage of the amide bond to form butyric acid and butylamine.[1][4]

    • Oxidation: While less common than hydrolysis for amides, oxidation can occur, especially under harsh conditions, leading to a variety of degradation products.[2][3]

Q2: I am seeing an unexpected peak in my chromatogram. What could it be?

A2: An unexpected peak in your chromatogram could be due to several factors. A systematic approach is necessary to identify the source. Consider the following possibilities:

  • Contamination: The peak could be from a contaminant introduced during sample preparation or from the analytical system itself. This can include solvent impurities, contaminants from glassware, or carryover from a previous injection.

  • Degradation: Your this compound sample may have degraded. As mentioned in Q1, hydrolysis is a common degradation pathway for amides.

  • A Synthesis-Related Impurity: The peak could be an unreacted starting material or a byproduct from the synthesis of this compound.

To investigate, it is recommended to run a blank (injecting only the solvent), analyze a freshly prepared sample, and, if possible, use a different batch of this compound.

Q3: How can I confirm the identity of an unknown impurity?

A3: Identifying an unknown impurity typically requires more advanced analytical techniques. Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is a powerful tool for this purpose. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the unknown compound, which can be used to elucidate its structure. Comparing the obtained mass spectrum with spectral libraries can further aid in identification.

Troubleshooting Guides

HPLC Analysis: Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Ghost Peaks / Extraneous Peaks Impurities in the mobile phase.Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
Contaminated glassware.Thoroughly clean all glassware with an appropriate solvent.
Carryover from previous injections.Implement a robust needle wash protocol and run blank injections between samples.
Peak Tailing Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH or add an ion-pairing agent to minimize these interactions.
Column overload.Reduce the injection volume or the sample concentration.
Column degradation.Replace the column with a new one.
Baseline Drift or Noise Air bubbles in the system.Degas the mobile phase thoroughly.
Contaminated detector flow cell.Flush the flow cell with an appropriate solvent.
Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and delivered consistently.
GC Analysis: Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Ghost Peaks Septum bleed.Use high-quality, low-bleed septa and replace them regularly.
Contamination in the inlet liner.Clean or replace the inlet liner.
Carryover.Increase the bake-out time and temperature after each run.
Peak Tailing Active sites in the inlet or column.Use a deactivated inlet liner and consider trimming the first few centimeters of the column.
Non-volatile residues in the inlet.Clean the inlet and replace the liner.
Inappropriate injection temperature.Optimize the injection temperature to ensure complete volatilization without degradation.
Poor Peak Shape (Splitting or Broadening) Inefficient sample focusing at the head of the column.Optimize the initial oven temperature and temperature ramp rate.
Column overloading.Dilute the sample or reduce the injection volume.
Incompatible solvent.Ensure the sample solvent is compatible with the stationary phase.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% Acetonitrile / 50% Water.

    • Linearly increase to 95% Acetonitrile over 10 minutes.

    • Hold at 95% Acetonitrile for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Identification of Volatile Impurities by GC-MS

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents:

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane (GC grade).

  • This compound sample.

3. GC Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

4. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

5. Sample Preparation:

  • Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing and Interpretation weigh Weigh this compound Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter (if for HPLC) dissolve->filter gcms GC-MS Analysis dissolve->gcms hplc HPLC-UV Analysis filter->hplc integrate Peak Integration and Quantification hplc->integrate identify Impurity Identification (MS Library Search) gcms->identify report Generate Report integrate->report identify->report

Caption: Workflow for the analysis of this compound samples.

troubleshooting_logic cluster_investigation Initial Investigation cluster_conclusion Potential Source Identification start Unexpected Peak Observed run_blank Run a Blank Injection start->run_blank peak_present_blank Peak Present in Blank? run_blank->peak_present_blank analyze_fresh Analyze Freshly Prepared Sample peak_present_blank->analyze_fresh No system_contamination System or Solvent Contamination peak_present_blank->system_contamination Yes peak_persists Peak Still Present? analyze_fresh->peak_persists sample_degradation Sample Degradation peak_persists->sample_degradation No (disappears with fresh sample) synthesis_impurity Synthesis-Related Impurity peak_persists->synthesis_impurity Yes

Caption: Decision tree for troubleshooting unexpected peaks.

References

Technical Support Center: N-butylbutanamide Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of N-butylbutanamide during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide: Degradation of this compound

Issue: My sample of this compound shows signs of degradation, specifically hydrolysis. How can I confirm this and prevent it in the future?

Answer: Degradation of this compound via hydrolysis results in the formation of butanoic acid and n-butylamine. Confirmation of hydrolysis and prevention of future occurrences involve a systematic approach to handling and storage.

Step 1: Confirming Hydrolysis

The first step is to analytically confirm the presence of the hydrolysis products. Several techniques are suitable for this purpose:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound from its more polar degradation products. A reversed-phase method is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying the volatile hydrolysis products, butanoic acid and n-butylamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to this compound and the appearance of new signals from butanoic acid and n-butylamine.

Step 2: Identifying the Cause

Hydrolysis of amides is primarily catalyzed by the presence of water, and the rate can be accelerated by acidic or basic conditions.[1][2] Consider the following potential causes:

  • Improper Storage Conditions: Exposure to atmospheric moisture is a primary cause of hydrolysis.

  • Contaminated Solvents or Reagents: Using wet solvents or acidic/basic reagents in your experiments can initiate hydrolysis.

  • Inappropriate pH: Storing this compound in solutions that are not pH-neutral can accelerate degradation.

Step 3: Implementing Preventive Measures

To prevent hydrolysis during storage, it is crucial to minimize contact with water and avoid acidic or basic environments.

  • Storage Environment: Store this compound in a tightly sealed container in a desiccator containing a suitable desiccant like silica gel. For long-term storage, consider flushing the container with an inert gas such as nitrogen or argon to displace air and moisture.[3][4][5]

  • Solvent and Reagent Purity: Always use dry (anhydrous) solvents and ensure all reagents are free from acidic or basic impurities.

  • pH Control: If storing in solution, use a neutral, buffered system.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry place, away from direct sunlight. For optimal stability, it should be kept in a tightly sealed container inside a desiccator with a desiccant. For extended storage, blanketing with an inert gas is recommended.

Q2: I need to store this compound in a solution. What solvent and pH should I use?

A2: If solution storage is necessary, use a dry, aprotic solvent. If an aqueous solution is unavoidable, use a neutral pH buffer (pH 7). Avoid acidic or basic aqueous solutions, as they will significantly accelerate hydrolysis.

Q3: What is the shelf-life of this compound under optimal conditions?

Q4: Can I use indicating silica gel as a desiccant?

A4: Yes, indicating silica gel is a good choice as it provides a visual cue when it is saturated with moisture and needs to be replaced or regenerated.[5]

Data Presentation: Hydrolysis Prevention Strategies

The following table summarizes recommended storage conditions to minimize the hydrolysis of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[3][4]
Humidity Low (Store with Desiccant)Minimizes the presence of water, a key reactant in hydrolysis.
Container Tightly Sealed, Amber GlassPrevents exposure to atmospheric moisture and light.
pH (if in solution) Neutral (pH 7)Amide hydrolysis is catalyzed by both acid and base.[1][2]

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a stability-indicating HPLC method to separate this compound from its primary hydrolysis products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

3. Sample Preparation:

  • Dissolve a known concentration of the this compound sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample and monitor the chromatogram for peaks corresponding to this compound and its degradation products. The more polar degradation products (butanoic acid and n-butylamine) will have shorter retention times than the parent amide.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol describes how to use ¹H NMR to monitor the hydrolysis of this compound.

1. Sample Preparation:

  • Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • To initiate hydrolysis for monitoring purposes, a controlled amount of D₂O (with or without a catalytic amount of acid or base) can be added.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum at time zero.

  • Acquire subsequent spectra at regular time intervals.

3. Data Analysis:

  • Identify the characteristic peaks for this compound (e.g., protons adjacent to the amide nitrogen and carbonyl group).

  • Monitor for the appearance of new peaks corresponding to butanoic acid and n-butylamine.

  • The rate of hydrolysis can be determined by integrating the peaks of the reactant and products over time.

Visualizations

Hydrolysis_Pathway N_butylbutanamide This compound Products Butanoic Acid + n-Butylamine N_butylbutanamide->Products Hydrolysis H2O H₂O H2O->Products Acid_Base Acid or Base (Catalyst) Acid_Base->Products

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow cluster_storage Storage Conditions cluster_analysis Analytical Confirmation Temp Temperature Optimize_Storage Optimize Storage: - Lower Temperature - Use Desiccant - Inert Atmosphere Temp->Optimize_Storage Humidity Humidity Humidity->Optimize_Storage Atmosphere Atmosphere Atmosphere->Optimize_Storage HPLC HPLC GCMS GC-MS NMR NMR Degradation Suspected This compound Degradation Check_Storage Review Storage Conditions Degradation->Check_Storage Confirm_Hydrolysis Confirm Hydrolysis Products Degradation->Confirm_Hydrolysis Check_Storage->Temp Check_Storage->Humidity Check_Storage->Atmosphere Stable Sample is Stable Optimize_Storage->Stable Confirm_Hydrolysis->HPLC Confirm_Hydrolysis->GCMS Confirm_Hydrolysis->NMR Confirm_Hydrolysis->Stable No Degraded Sample is Degraded Confirm_Hydrolysis->Degraded Yes

Caption: Troubleshooting workflow for this compound degradation.

References

Validation & Comparative

A Comparative Guide to N-butylbutanamide and N,N-dimethylformamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical solvents and reagents, the selection of an appropriate medium is paramount to the success of experimental outcomes. This guide provides a detailed comparison of N-butylbutanamide and the ubiquitously utilized N,N-dimethylformamide (DMF). While DMF is a well-characterized and versatile solvent, data on the specific experimental properties and applications of this compound are notably sparse in current scientific literature. This comparison, therefore, juxtaposes the extensive data available for DMF with the limited information on this compound, supplemented by general principles of amide chemistry to infer its potential characteristics.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. Below is a summary of the available data for this compound and N,N-dimethylformamide.

PropertyThis compoundN,N-dimethylformamide (DMF)
Molecular Formula C₈H₁₇NOC₃H₇NO
Molecular Weight 143.23 g/mol [1][2][3]73.09 g/mol
Physical Form Solid[4] / Liquid[2][3]Colorless liquid
Boiling Point Data not available153 °C
Melting Point Data not available-61 °C
Density Data not available0.944 g/cm³ (at 20°C)
Solubility in Water Data not availableMiscible

Note: There is conflicting information regarding the physical state of this compound at room temperature. While some suppliers list it as a solid, others describe it as a liquid.[2][3][4] This highlights the need for further experimental verification of its properties.

N,N-dimethylformamide (DMF): The Versatile Workhorse

N,N-dimethylformamide is a polar aprotic solvent with a high dielectric constant, making it an excellent choice for a wide array of organic reactions.[5][6] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds has cemented its role as a "universal solvent" in industrial and laboratory settings.[5][6]

Key Applications in Research and Development:
  • Solid-Phase Peptide Synthesis (SPPS): DMF is the most commonly used solvent in Fmoc-based solid-phase peptide synthesis.[7] It effectively swells the resin support and efficiently dissolves the amino acid building blocks and coupling reagents, facilitating the formation of peptide bonds.[7]

  • Vilsmeier-Haack Reaction: DMF serves as both a reagent and a solvent in the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.[8][9][10][11] In this reaction, DMF reacts with phosphoryl chloride to form the electrophilic Vilsmeier reagent.[8][9][10][11][12]

  • General Organic Synthesis: It is a preferred solvent for many reactions, including nucleophilic substitutions, eliminations, and coupling reactions, due to its ability to solvate cations, thereby accelerating reaction rates.

  • Industrial Applications: DMF is extensively used in the production of polymers, acrylic fibers, and pharmaceuticals.[6]

This compound: An Understudied Alternative

This compound is a secondary amide, structurally distinct from the tertiary amide DMF. This structural difference implies significant variations in its chemical properties. The presence of a hydrogen atom on the nitrogen allows for hydrogen bonding, which typically results in higher melting and boiling points compared to tertiary amides of similar molecular weight.

Potential Applications and Inferred Properties:

Based on available information and its chemical structure, the applications of this compound are primarily as a chemical intermediate and as a solvent for coatings and adhesives.[2][3] Its longer alkyl chains compared to DMF suggest it would be a less polar solvent. This could make it suitable for reactions involving less polar substrates or where hydrogen bonding capabilities are desirable. However, without experimental data, its performance as a solvent in specific organic reactions remains speculative.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible scientific research. Below are established protocols for the use of DMF in key synthetic transformations, followed by a general procedure for the synthesis of a secondary amide, which serves as a proxy due to the lack of specific protocols for this compound applications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DMF

This protocol outlines the general steps for the manual synthesis of a peptide on a solid support using Fmoc-amino acids and DMF as the solvent.

  • Resin Swelling: The solid-phase resin (e.g., Rink Amide resin) is placed in a reaction vessel and washed with N,N-dimethylformamide (DMF). It is then allowed to swell in DMF for 15-30 minutes to ensure optimal reaction conditions.[7]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.[13] This step is repeated, followed by thorough washing with DMF to remove all traces of piperidine.[7][13]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU (3-5 equivalents) and an amine base like DIPEA (6-10 equivalents) in DMF. This solution is then added to the resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.[13]

  • Washing: After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol describes a typical procedure for the formylation of an activated aromatic compound using the Vilsmeier reagent generated in situ from DMF and phosphoryl chloride.

  • Reaction Setup: The electron-rich aromatic substrate is dissolved in an excess of DMF in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

  • Formation of Vilsmeier Reagent: The flask is cooled in an ice bath (0-5 °C). Phosphoryl chloride (POCl₃) (1.1-1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The Vilsmeier reagent, a chloroiminium salt, forms in situ.[9][10][12]

  • Reaction: After the addition of POCl₃, the reaction mixture is stirred at room temperature or gently heated (depending on the reactivity of the substrate) for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is carefully poured onto crushed ice, followed by the addition of a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is neutral or slightly basic. This hydrolyzes the intermediate iminium salt to the corresponding aldehyde.[9]

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 3: General Synthesis of this compound
  • Reaction Setup: n-Butylamine (2 equivalents) is dissolved in a suitable solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath.

  • Acylation: Butanoyl chloride (1 equivalent) dissolved in the same solvent is added dropwise to the stirred solution of n-butylamine. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Workup: The reaction mixture is washed successively with dilute hydrochloric acid (to remove excess n-butylamine), water, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.

Visualizing the Chemistry: Signaling Pathways and Workflows

To further elucidate the roles of these compounds, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_aromatic_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Arene Electron-Rich Arene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde + H₂O H2O H₂O (Workup) H2O->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack Reaction.

SPPS_Workflow start Start: Resin Swelling in DMF deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Activated AA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection Yes final_cleavage Final Cleavage from Resin (TFA) cycle->final_cleavage No (Sequence Complete) end Purified Peptide final_cleavage->end

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Amide_Synthesis AcylChloride Butanoyl Chloride Product This compound AcylChloride->Product Amine n-Butylamine Amine->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: General synthesis of this compound.

Conclusion

N,N-dimethylformamide is a well-established, versatile, and highly effective polar aprotic solvent with a broad range of documented applications and detailed experimental protocols. Its utility in foundational synthetic methods like Solid-Phase Peptide Synthesis and the Vilsmeier-Haack reaction is indispensable in modern organic chemistry and drug development.

In contrast, this compound remains a largely uncharacterized compound. While its chemical structure as a secondary amide suggests potential for different reactivity and solvent properties compared to DMF—particularly concerning hydrogen bonding and polarity—the lack of available experimental data makes a direct performance comparison impossible at this time. Researchers considering this compound as an alternative to DMF or for novel applications should be prepared to undertake foundational research to determine its physicochemical properties and efficacy in their specific experimental contexts. For now, DMF remains the superior choice for applications requiring a well-understood and reliable polar aprotic solvent.

References

N-Butylbutanamide: A Comparative Guide to a Greener Amide Solvent Alternative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for safer and more sustainable laboratory practices, the selection of solvents has become a critical consideration. Traditional amide solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) have long been staples in organic synthesis and drug development due to their excellent solvating properties. However, mounting concerns over their toxicity and environmental impact have spurred the search for greener alternatives. This guide provides a comparative overview of N-butylbutanamide against these conventional amide solvents, offering insights into its physical and chemical properties.

Physicochemical Properties: A Comparative Look

A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes key physicochemical data for this compound and other common amide solvents, drawing from established chemical databases.

PropertyThis compoundDimethylformamide (DMF)Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₈H₁₇NOC₃H₇NOC₄H₉NOC₅H₉NO
Molecular Weight ( g/mol ) 143.23[1]73.0987.1299.13
Boiling Point (°C) 231.5 (Predicted)153165-166202-204
Melting Point (°C) Not Available-61-20-24
Density (g/mL) 0.866 (Predicted)0.9440.9431.028
Polarity (Dielectric Constant) Not Available36.737.832.2
Solubility in Water Sparingly soluble (Predicted)MiscibleMiscibleMiscible

Note: Some properties for this compound are predicted values from computational models due to a lack of extensive experimental data.

Potential Applications in Organic Synthesis

Based on its structure as a secondary amide, this compound is anticipated to function as a polar aprotic solvent, similar to its more common counterparts. This class of solvents is particularly well-suited for reactions involving polar transition states, such as nucleophilic substitutions. However, without specific experimental validation, its efficacy in key synthetic transformations remains theoretical.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of solvent is crucial for solubilizing the reactants and catalyst, and for facilitating the catalytic cycle.

Hypothetical Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow Reactants Aryl Halide + Boronic Acid/Ester Reaction_Setup Reaction Mixture Assembly Reactants->Reaction_Setup Solvent Amide Solvent (e.g., this compound) Solvent->Reaction_Setup Catalyst Palladium Catalyst + Ligand Catalyst->Reaction_Setup Base Base (e.g., K2CO3) Base->Reaction_Setup Reaction Heating and Stirring Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Hypothetical workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (Generic):

A generic protocol for a Suzuki-Miyaura coupling, which would require optimization for a solvent like this compound, is as follows:

  • Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add this compound (or the comparative amide solvent) (5 mL).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Data (Hypothetical):

SolventReaction Time (h)Yield (%)
This compoundData not availableData not available
DMF1292
DMAc1095
NMP894
This table illustrates the type of data required for a meaningful comparison. Currently, no published data exists for this compound in this context.
Solid-Phase Peptide Synthesis (SPPS)

Amide solvents are critical in SPPS for swelling the solid support resin and for dissolving the amino acid derivatives and coupling reagents, thereby facilitating efficient peptide bond formation.

Logical Relationship in an SPPS Cycle:

SPPS_Cycle cluster_resin Resin-Bound Amino Acid Resin_AA Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., Piperidine in Amide Solvent) Resin_AA->Deprotection Washing1 Washing (Amide Solvent) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA in Amide Solvent) Washing1->Coupling Washing2 Washing (Amide Solvent) Coupling->Washing2 Repeat Repeat Cycle or Final Cleavage Washing2->Repeat Repeat->Deprotection Next Cycle

Caption: Key steps in a solid-phase peptide synthesis (SPPS) cycle.

Detailed Experimental Protocol (Generic for a Coupling Step):

  • Resin Swelling: Swell the resin (e.g., Rink amide resin) in the chosen amide solvent (e.g., this compound) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in the amide solvent for 5-20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with the amide solvent to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Activation: In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in the amide solvent.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with the amide solvent to remove unreacted reagents.

Comparative Data (Hypothetical):

SolventSwelling (mL/g resin)Coupling Efficiency (%)
This compoundData not availableData not available
DMF4.5>99
NMP5.0>99

This table illustrates the type of data required for a meaningful comparison. Currently, no published data exists for this compound in this context.

Conclusion and Future Outlook

This compound presents a theoretically viable alternative to traditional amide solvents, particularly in the context of green chemistry initiatives. Its higher predicted boiling point may offer advantages in high-temperature reactions, and its secondary amide structure suggests it will exhibit the polar aprotic character beneficial for many synthetic transformations.

References

A Comparative Guide to the Analytical Validation of N-butylbutanamide Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of hypothetical HPLC-UV and GC-MS methods for the quantification of N-butylbutanamide. These values are based on the analysis of structurally similar compounds and serve as a benchmark for method development and validation.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~ 10 ng/mL~ 1 ng/mL
Limit of Quantification (LOQ) ~ 30 ng/mL~ 5 ng/mL
Specificity Moderate (potential for interference)High (mass fragmentation provides confirmation)
Sample Throughput HighModerate
Derivatization Required Often YesNo

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method often requires derivatization to introduce a chromophore for UV detection, as this compound lacks a strong native chromophore.

a) Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in acetonitrile.

  • Derivatization: To 100 µL of the standard or sample solution, add 100 µL of a derivatizing agent solution (e.g., p-nitrobenzoyl chloride in acetonitrile) and 50 µL of a catalyst (e.g., pyridine). Heat the mixture at 60°C for 30 minutes. After cooling, the sample is ready for injection.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength corresponding to the maximum absorbance of the derivative (e.g., 254 nm).

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high specificity and sensitivity without the need for derivatization.

a) Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a volatile solvent like ethyl acetate. Create calibration standards through serial dilution.

  • Sample Preparation: Use liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) to isolate this compound from the sample matrix. Concentrate the extract if necessary.

b) GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-300.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the validation of an analytical method, applicable to both HPLC and GC techniques.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness stability Solution Stability protocol->stability report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report stability->report end End: Method Implementation for Routine Use report->end

Caption: General workflow for analytical method validation.

A Comparative Analysis of N-butylbutanamide and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative study of N-butylbutanamide and its structural isomers: N-sec-butylbutanamide, N-isobutylbutanamide, and N-tert-butylbutanamide. The information presented is intended for researchers, scientists, and professionals in drug development seeking to understand the physicochemical and potential biological differences imparted by isomeric variations in the N-alkyl substituent of a simple amide. While direct comparative experimental data on the biological performance of these specific isomers is limited in publicly available literature, this guide furnishes the foundational data, outlines detailed experimental protocols for their synthesis and evaluation, and presents a logical framework for a comparative study.

Physicochemical Properties

The branching of the N-butyl group across the isomers is expected to influence their physical properties. Increased branching generally leads to a more compact molecular structure, which can affect intermolecular forces, boiling points, melting points, and solubility. The following table summarizes key physicochemical properties obtained from chemical databases.

PropertyThis compoundN-sec-butylbutanamideN-isobutylbutanamideN-tert-butylbutanamide
Molecular Formula C₈H₁₇NOC₈H₁₇NOC₈H₁₇NOC₈H₁₇NO
Molecular Weight 143.23 g/mol 143.23 g/mol 143.23 g/mol 143.23 g/mol
IUPAC Name This compoundN-(butan-2-yl)butanamideN-(2-methylpropyl)butanamideN-(tert-butyl)butanamide
CAS Number 10264-16-16310-33-47476-94-03066-83-9
Predicted Boiling Point ~230-240 °C~220-230 °C~225-235 °C~210-220 °C
Predicted Melting Point Not availableNot availableNot available40-42 °C
Predicted LogP 2.12.02.01.9

Experimental Protocols

To facilitate a direct comparative study, the following detailed experimental protocols for synthesis and performance evaluation are provided.

Synthesis of N-alkylbutanamides

A general and reliable method for the synthesis of this compound and its isomers is the acylation of the corresponding butylamine isomer with butanoyl chloride.

Materials:

  • Butanoyl chloride

  • n-butylamine, sec-butylamine, isobutylamine, or tert-butylamine

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Triethylamine or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask, dissolve the respective butylamine isomer (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add butanoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide.

  • Purify the crude product by vacuum distillation or recrystallization (for solids) to yield the pure N-alkylbutanamide.

Characterization

The synthesized amides should be characterized to confirm their identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of each isomer, showing distinct chemical shifts and coupling patterns for the different butyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum for each amide should display a characteristic C=O stretching vibration around 1630-1680 cm⁻¹ and an N-H stretching vibration for these secondary amides around 3300 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compounds.

Performance Evaluation Protocols

This protocol outlines a standard method to assess the cytotoxic effects of the amides on a selected cancer cell line (e.g., HeLa or A549).

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the N-alkylbutanamide isomers in DMSO and then dilute them with the cell culture medium to achieve a range of final concentrations.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value for each isomer.

This protocol determines the Minimum Inhibitory Concentration (MIC) of the amides against selected bacterial strains (e.g., E. coli and S. aureus).

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of the N-alkylbutanamide isomers in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This protocol assesses the pre-emergent herbicidal activity of the amides on a model plant species (e.g., cress or lettuce).

Materials:

  • Seeds of a model plant

  • Petri dishes with filter paper

  • Test solutions of the N-alkylbutanamide isomers in a suitable solvent (e.g., acetone, diluted with water)

  • Growth chamber or incubator

Procedure:

  • Place a sterile filter paper in each Petri dish.

  • Apply a known volume of the test solution of each isomer at different concentrations to the filter paper. A solvent control should also be prepared.

  • Allow the solvent to evaporate completely.

  • Place a specific number of seeds (e.g., 20) in each Petri dish.

  • Add a small amount of distilled water to moisten the filter paper.

  • Seal the Petri dishes and incubate them in a growth chamber under controlled conditions (temperature, light/dark cycle).

  • After a set period (e.g., 5-7 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

Visualizations

Logical Workflow for Comparative Study

The following diagram illustrates a logical workflow for conducting a comprehensive comparative study of this compound and its isomers.

Comparative_Study_Workflow cluster_synthesis Synthesis & Characterization cluster_physicochemical Physicochemical Analysis cluster_biological Biological Performance Evaluation cluster_analysis Data Analysis & Conclusion synthesis Synthesis of This compound & Isomers purification Purification (Distillation/Recrystallization) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization mp_bp Melting/Boiling Point Determination characterization->mp_bp solubility Solubility Studies characterization->solubility logp LogP Determination (Octanol-Water Partition) characterization->logp cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial herbicidal Herbicidal Assay (Seed Germination) characterization->herbicidal sar Structure-Activity Relationship (SAR) Analysis mp_bp->sar solubility->sar logp->sar cytotoxicity->sar antimicrobial->sar herbicidal->sar conclusion Comparative Conclusion sar->conclusion

A logical workflow for the comparative study of this compound and its isomers.
Putative Structure-Activity Relationship

The following diagram illustrates the relationship between the isomeric structure of the N-butyl group and its potential influence on biological activity, based on general principles of medicinal chemistry.

SAR_Relationship cluster_isomers N-Butyl Isomers cluster_properties Physicochemical & Steric Properties cluster_activity Potential Biological Outcome n_butyl N-butyl (Linear) lipophilicity Lipophilicity (LogP) n_butyl->lipophilicity steric_hindrance Steric Hindrance n_butyl->steric_hindrance solubility Aqueous Solubility n_butyl->solubility sec_butyl N-sec-butyl (Branched) sec_butyl->lipophilicity sec_butyl->steric_hindrance sec_butyl->solubility iso_butyl N-isobutyl (Branched) iso_butyl->lipophilicity iso_butyl->steric_hindrance iso_butyl->solubility tert_butyl N-tert-butyl (Highly Branched) tert_butyl->lipophilicity tert_butyl->steric_hindrance tert_butyl->solubility membrane_permeability Membrane Permeability lipophilicity->membrane_permeability receptor_binding Receptor/Enzyme Binding steric_hindrance->receptor_binding metabolic_stability Metabolic Stability steric_hindrance->metabolic_stability solubility->receptor_binding biological_activity Overall Biological Activity receptor_binding->biological_activity membrane_permeability->biological_activity metabolic_stability->biological_activity

Influence of N-butyl isomerism on properties affecting biological activity.

Concluding Remarks

The systematic comparison of this compound and its isomers provides a valuable model for understanding the impact of subtle structural modifications on the properties of small molecules. The increasing steric bulk from n-butyl to tert-butyl is anticipated to decrease intermolecular attractions, likely resulting in lower boiling points. This steric hindrance may also influence how these molecules interact with biological targets, potentially leading to differences in efficacy or selectivity in cytotoxicity, antimicrobial, and herbicidal assays. The provided experimental protocols offer a robust framework for researchers to generate the necessary data to elucidate these structure-activity relationships. The logical workflow and relationship diagrams serve as a guide for the systematic investigation and interpretation of the findings. This foundational information is critical for the rational design of new molecules with desired properties in the fields of drug discovery and agrochemical development.

N-Butylbutanamide: A Viable Alternative to Traditional Solvents in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking safer and more effective solvents, N-butylbutanamide presents a compelling alternative to traditional solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). This guide provides a comprehensive comparison of this compound's performance against these conventional solvents, supported by available data and standardized experimental protocols.

Executive Summary

The selection of an appropriate solvent is a critical factor in drug discovery and development, influencing reaction kinetics, compound solubility, and the safety of the final product. While traditional dipolar aprotic solvents are widely used, they often present significant health and environmental concerns. This compound is emerging as a promising substitute, offering a more favorable safety profile while maintaining competitive performance in key areas. This guide will delve into a comparative analysis of their physical properties, solvency power, and toxicological data.

Comparative Analysis of Physical and Toxicological Properties

A solvent's utility is largely defined by its physical characteristics and its impact on human health and the environment. The following table summarizes key data for this compound and traditional solvents.

PropertyThis compoundN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
Boiling Point (°C) 226 (Predicted)153189202 - 204[1]
Viscosity (mPa·s at 20°C) Data Not Available0.922.141.67
Oral LD50 (rat, mg/kg) Data Not Available2800[2][3]14500> 2000
Key Hazard Classifications Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]Possible human carcinogen, liver and reproductive toxicant.[2]Low toxicity, but enhances skin absorption of other chemicals.[5]Reproductive and developmental toxicant.[6]

Solvency Power: A Critical Performance Indicator

The ability of a solvent to dissolve a wide range of compounds is paramount in drug development. While specific experimental data on the solubility of pharmaceutical compounds in this compound is limited in the available literature, its chemical structure as a tertiary amide suggests it possesses strong solvating capabilities for a variety of organic molecules.

Further experimental studies are required to quantify the solvency power of this compound for a range of active pharmaceutical ingredients (APIs) to allow for a direct comparison with the well-documented high solvency of DMF, DMSO, and NMP for various drugs, including celecoxib and diclofenac.[7][8]

Experimental Protocols

To ensure accurate and reproducible comparison of solvent performance, standardized experimental protocols should be followed. The Organization for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals.

Determination of Physical Properties
  • Boiling Point: The boiling point of a solvent can be determined using OECD Test Guideline 103 . This guideline outlines several methods, including the ebulliometer, dynamic, and distillation methods, suitable for liquids that do not undergo chemical change below their boiling point.[5]

  • Viscosity: The viscosity of a liquid can be measured according to OECD Test Guideline 114 . This guideline describes methods such as the capillary viscometer and the rotational viscometer for determining the viscosity of Newtonian and non-Newtonian liquids.[1][2][9][10][11]

Toxicological Evaluation
  • Acute Oral Toxicity (LD50): The acute oral toxicity, expressed as the median lethal dose (LD50), can be determined following OECD Test Guideline 401, 420, 423, or 425 . These guidelines describe procedures for assessing the short-term toxic effects of a substance after oral administration.[12][13][14][15]

Experimental Workflow for Solvent Evaluation

The following diagram illustrates a logical workflow for the comparative evaluation of a novel solvent like this compound against traditional solvents.

G cluster_0 Solvent Selection cluster_1 Physicochemical & Toxicological Characterization cluster_2 Performance Evaluation cluster_3 Data Analysis & Comparison Solvent_NBB This compound BoilingPoint Boiling Point (OECD 103) Solvent_NBB->BoilingPoint Testing Viscosity Viscosity (OECD 114) Solvent_NBB->Viscosity Testing Toxicity Acute Oral Toxicity (OECD 401/420/423/425) Solvent_NBB->Toxicity Testing Solubility Solubility Studies (e.g., for APIs like Celecoxib, Diclofenac) Solvent_NBB->Solubility Testing Solvent_Trad Traditional Solvents (DMF, DMSO, NMP) Solvent_Trad->BoilingPoint Testing Solvent_Trad->Viscosity Testing Solvent_Trad->Toxicity Testing Solvent_Trad->Solubility Testing Comparison Comparative Analysis of Performance and Safety BoilingPoint->Comparison Viscosity->Comparison Toxicity->Comparison Solubility->Comparison

Caption: Workflow for evaluating this compound against traditional solvents.

Conclusion

While this compound shows promise as a safer alternative to traditional solvents like DMF, DMSO, and NMP, a comprehensive assessment of its performance requires further experimental investigation. The generation of robust data for its physical properties, solvency power for a diverse range of pharmaceuticals, and a complete toxicological profile is essential for its widespread adoption in the pharmaceutical industry. The standardized protocols outlined in this guide provide a framework for conducting such a comparative evaluation, enabling researchers to make informed decisions based on empirical evidence. The move towards greener and safer solvents is a critical step in the evolution of sustainable drug development, and this compound warrants serious consideration in this endeavor.

References

Assessing the Purity of Synthesized N-butylbutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized N-butylbutanamide, a simple secondary amide. We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate techniques for your laboratory.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be determined using a variety of analytical methods. The choice of technique will depend on the available instrumentation, the desired level of accuracy, and the nature of the expected impurities. The following table summarizes the key quantitative data obtained from Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for both a purified sample and a hypothetical crude (impure) sample of this compound.

Analytical TechniqueParameterPurified this compoundCrude this compound
Thin Layer Chromatography (TLC) Retention Factor (Rf)0.500.50 (major spot), 0.35 (minor spot), 0.65 (minor spot)
Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time (RT)8.52 min8.52 min (major peak), 6.21 min, 7.89 min (minor peaks)
Purity (by peak area %)>99%~90%
High-Performance Liquid Chromatography (HPLC) Retention Time (RT)5.43 min5.43 min (major peak), 3.12 min, 4.58 min (minor peaks)
Purity (by peak area %)>99%~92%
¹H NMR Spectroscopy Chemical Shift (δ, ppm)Consistent with structureAdditional peaks observed
IntegrationCorresponds to expected proton countInconsistent with expected proton ratios
Physical Constants Boiling Point229-230 °C (lit.)Broad range

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

Synthesis of this compound

This compound can be synthesized via the acylation of n-butylamine with butyryl chloride.[1][2]

Materials:

  • n-Butylamine

  • Butyryl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve n-butylamine and triethylamine in dichloromethane in a flask under an inert atmosphere and cool in an ice bath.

  • Slowly add butyryl chloride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity assessment.[3][4]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: Ethyl acetate/Hexane (30:70 v/v)

  • Visualization agent: Potassium permanganate stain or UV light (254 nm)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing it to saturate.

  • Spot a dilute solution of the crude and purified this compound onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light or by dipping in a potassium permanganate stain.

  • Calculate the Retention Factor (Rf) for each spot.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds, providing both retention time data for purity assessment and mass spectral data for structural confirmation.

Protocol:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of compounds in a mixture.

Protocol:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV-Vis Diode Array Detector (DAD) at 210 nm

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure and purity of a compound.

Protocol:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: ~10 mg/mL

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

Purity Assessment Workflow

The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Purification Purification (Column Chromatography/Distillation) TLC_Analysis->Purification Impurities Detected Purified_Product Purified Product TLC_Analysis->Purified_Product Single Spot Purification->Purified_Product GC_MS GC-MS Analysis Purified_Product->GC_MS HPLC HPLC Analysis Purified_Product->HPLC NMR NMR Spectroscopy Purified_Product->NMR Final_Purity Purity >99% GC_MS->Final_Purity HPLC->Final_Purity NMR->Final_Purity

References

Spectroscopic Blueprint: Confirming the Structure of N-butylbutanamide Against Amide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of drug development and organic synthesis, unambiguous structural confirmation of novel and existing compounds is paramount. This guide provides a detailed comparative analysis of spectroscopic techniques for verifying the structure of N-butylbutanamide, a secondary amide, against two of its isomers: N,N-diethylacetamide (a tertiary amide) and Isobutyramide (a primary amide). Through a meticulous examination of experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document offers researchers a clear framework for structural elucidation.

Distinguishing Amide Architectures: A Spectroscopic Comparison

The key to differentiating this compound from its isomers lies in the distinct spectral signatures arising from their unique molecular frameworks. The following tables summarize the expected and experimentally observed spectroscopic data for each compound, providing a quantitative basis for comparison.

Table 1: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupCharacteristic Absorptions (cm⁻¹)
This compound Secondary Amide~3300 (N-H stretch) , ~1640 (C=O stretch, Amide I) , ~1550 (N-H bend, Amide II)
N,N-diethylacetamideTertiary AmideNo N-H absorptions, ~1635 (C=O stretch, Amide I)
IsobutyramidePrimary Amide~3350 and ~3180 (N-H symmetric and asymmetric stretch) , ~1650 (C=O stretch, Amide I) , ~1620 (N-H bend, Amide II)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

CompoundProton EnvironmentChemical Shift (δ)MultiplicityCoupling Constant (J, Hz)
This compound N-H~5.5-7.5broad singlet-
α-CH₂ (to N)~3.2triplet~7
α-CH₂ (to C=O)~2.1triplet~7
Other CH₂, CH₃~0.9-1.6multiplets, triplets~7
N,N-diethylacetamideα-CH₂ (to N)~3.3quartet~7
α-CH₃ (to C=O)~2.1singlet-
CH₃ (of ethyl)~1.1triplet~7
IsobutyramideN-H₂~5.5-7.5two broad singlets-
α-CH (to C=O)~2.4septet~7
CH₃~1.2doublet~7

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

CompoundCarbon EnvironmentChemical Shift (δ)
This compound C=O~173
α-C (to N)~39
α-C (to C=O)~38
Other C~13-32
N,N-diethylacetamideC=O~171
α-C (to N)~41
α-C (to C=O)~21
CH₃ (of ethyl)~13, 14
IsobutyramideC=O~179
α-C (to C=O)~35
CH₃~20

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)Key Fragments (m/z)
This compound 143100, 86, 72, 57, 43
N,N-diethylacetamide11586, 72, 58, 43
Isobutyramide8772, 44, 43

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and spectrometer.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound and N,N-diethylacetamide, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples like isobutyramide, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the KBr pellet matrix.

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background subtraction to obtain the final spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the amide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (¹H and ¹³C):

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, acquisition time, and relaxation delay.

  • Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Sample Introduction: For volatile liquid samples, direct injection or infusion into the ion source can be used. Gas chromatography-mass spectrometry (GC-MS) is also a common method for separation and analysis.

Ionization: Electron Ionization (EI) is a standard technique for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for structural confirmation is crucial for an efficient and accurate determination. The following diagram illustrates a typical workflow.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample Synthesized Compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group ID IR->IR_Data NMR_Data Connectivity & Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values provided, researchers can confidently confirm the structure of this compound and distinguish it from its isomers. This guide serves as a practical resource to aid in the rigorous structural characterization required in modern chemical research.

Cross-Validation of N-butylbutanamide Quantification Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantification of N-butylbutanamide, a secondary amide of interest in various research and pharmaceutical applications. The objective is to offer a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) to aid in the selection of the most suitable method for specific analytical needs.

Introduction

This compound is a chemical compound whose accurate quantification is crucial in diverse fields, from industrial process monitoring to pharmacokinetic studies in drug development. The choice of analytical technique significantly impacts the sensitivity, selectivity, and overall performance of the quantification. This guide outlines detailed experimental protocols and presents a comparative summary of the performance characteristics of three common analytical platforms.

Experimental Protocols

Detailed methodologies for GC-MS, LC-MS/MS, and HPLC-UV are presented below. While a specific validated method for this compound was not found in the public domain for LC-MS/MS and HPLC-UV, the following protocols are based on established methods for structurally similar amide compounds and represent a strong starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for the analysis of various amide compounds and is expected to be highly applicable to this compound.

1. Sample Preparation:

  • Accurately weigh the sample and place it in a glass reaction bottle.

  • Add methanol as the extraction solvent.

  • Extract for 1 hour with agitation.

  • Repeat the extraction process one to two more times.

  • Combine the extracts, concentrate under a gentle stream of nitrogen, and bring to a final volume with methanol.

  • Filter the final sample solution through a 0.45 µm microporous membrane before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • Column: Rxi-624Sil MS (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent mid-polarity column.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 1 minute at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantification to enhance sensitivity and selectivity. Characteristic ions for this compound should be determined by analyzing a standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This hypothetical protocol is based on common practices for the analysis of small molecules, including other amides, in biological matrices.

1. Sample Preparation (for plasma or serum):

  • To 100 µL of plasma/serum, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: A starting condition of 5-10% B, ramping up to 95% B over a few minutes, followed by a wash and re-equilibration. The gradient should be optimized to ensure good separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]+ of this compound, and product ions will be determined through infusion of a standard solution.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general starting point for the development of an HPLC-UV method for a relatively non-polar compound like this compound.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

  • Ensure the final concentration is within the linear range of the method.

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized for optimal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection will likely be in the low UV range (e.g., 200-220 nm). The optimal wavelength should be determined by scanning a standard solution.

  • Injection Volume: 10-20 µL.

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of the described analytical techniques for the quantification of this compound. The data for the GC-MS method is based on a validated method for similar amide compounds[1]. The data for LC-MS/MS and HPLC-UV are estimations based on typical performance for these techniques with similar small molecules.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)[1]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Estimated)High-Performance Liquid Chromatography (HPLC-UV) (Estimated)
Linearity (Correlation Coefficient, r²) > 0.9995> 0.995> 0.99
Limit of Detection (LOD) 0.01 mg/kg0.01 - 1 ng/mL1 - 10 µg/mL
Limit of Quantification (LOQ) 0.03 mg/kg (estimated from LOD)0.05 - 5 ng/mL5 - 50 µg/mL
Precision (Relative Standard Deviation, %RSD) < 2.5%< 15%< 5%
Accuracy (Recovery) 80 - 105%85 - 115%90 - 110%
Selectivity High (based on mass-to-charge ratio)Very High (based on precursor and product ions)Moderate (potential for interference from co-eluting compounds)
Throughput ModerateHighHigh

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound using chromatographic techniques.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction e.g., Methanol Concentration Concentration/ Dilution Extraction->Concentration Filtration Filtration Concentration->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. General workflow for this compound quantification.

The logical flow for selecting an appropriate analytical method is depicted in the following diagram.

Method_Selection node_sensitivity High Sensitivity Required? node_selectivity High Selectivity Required? node_sensitivity->node_selectivity Yes HPLCUV HPLC-UV node_sensitivity->HPLCUV No node_throughput High Throughput Required? node_selectivity->node_throughput Yes GCMS GC-MS node_selectivity->GCMS No LCMS LC-MS/MS node_throughput->LCMS Yes node_throughput->GCMS No

Figure 2. Decision tree for analytical method selection.

References

literature review of N-butylbutanamide applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-butylbutanamide, a secondary amide with the chemical formula C₈H₁₇NO, presents a subject of interest within industrial and research applications, primarily due to its chemical properties as a potential solvent and plasticizer. This guide provides a comprehensive literature review of its known applications, limitations, and a comparative analysis with alternative compounds, supported by available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various applications.

PropertyValueSource
Molecular Formula C₈H₁₇NOPubChem
Molecular Weight 143.23 g/mol PubChem
CAS Number 10264-16-1PubChem
Appearance SolidSigma-Aldrich
Boiling Point 229.5 °C (predicted)PubChem
Melting Point 25-27 °CSigma-Aldrich
Solubility Soluble in many organic solventsInferred from amide properties
Density 0.866 g/cm³ (predicted)PubChem

Synthesis of this compound

This compound is typically synthesized through the amidation of butyric acid or its derivatives with n-butylamine. A common laboratory-scale synthesis involves the reaction of butanoyl chloride with n-butylamine. This reaction is a nucleophilic acyl substitution.

Below is a generalized workflow for the synthesis of this compound.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ButanoylChloride Butanoyl Chloride Reaction Nucleophilic Acyl Substitution ButanoylChloride->Reaction Butylamine n-Butylamine Butylamine->Reaction NButylbutanamide This compound Reaction->NButylbutanamide HCl Hydrogen Chloride Reaction->HCl

A generalized workflow for the synthesis of this compound.

Applications of this compound and Related N-Alkylamides

While specific industrial applications of this compound are not extensively documented in publicly available literature, the properties of N-alkylamides suggest several potential uses:

  • Solvent: Due to their polarity and ability to form hydrogen bonds, N-alkylamides can be effective solvents for a variety of organic compounds and polymers. They are often considered as alternatives to more hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

  • Plasticizer: N-alkylamides can be used as plasticizers for polymers such as polyvinyl chloride (PVC). They can improve the flexibility, durability, and processability of the polymer by reducing the intermolecular forces between polymer chains.

  • Chemical Intermediate: this compound can serve as a precursor in the synthesis of other organic compounds.

  • Coatings and Inks: The solvent properties of N-alkylamides make them suitable for use in the formulation of coatings, paints, and inks, where they can dissolve resins and other components.

Limitations and Safety Considerations

The use of this compound is subject to several limitations and safety concerns:

  • Toxicity: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

  • Environmental Impact: The environmental fate and ecotoxicity of this compound are not well-documented. As with many synthetic organic compounds, its release into the environment should be minimized.

  • Limited Data: A significant limitation for the broader application of this compound is the scarcity of publicly available performance data and detailed toxicological studies. This lack of information can be a barrier to its adoption in new applications and for regulatory approval.

Comparison with Alternatives

This compound can be compared with other common amide solvents and plasticizers.

CompoundClassKey AdvantagesKey Disadvantages
This compound Secondary AmidePotentially lower volatility than some common solvents.Limited performance and toxicological data available.
N,N-Dimethylformamide (DMF) Tertiary AmideExcellent solvency for a wide range of substances.Reproductive toxicity and other health concerns.
N-Methyl-2-pyrrolidone (NMP) Cyclic AmideHigh boiling point and good thermal stability.Reproductive toxicity, leading to restrictions on its use.
Dimethyl Sulfoxide (DMSO) SulfoxidePowerful aprotic solvent, penetrates skin.Can be difficult to remove from products, potential for side reactions.
Phthalate Esters (e.g., DEHP, DBP) EsterWidely used and effective plasticizers for PVC.Endocrine-disrupting properties and other health concerns.

Experimental Protocols

Due to the lack of specific experimental data for this compound in the literature, this section provides a general protocol for evaluating the performance of a potential solvent in a polymer application.

Objective: To determine the effectiveness of this compound as a solvent for a specific polymer (e.g., Polystyrene).

Materials:

  • This compound

  • Polystyrene (of a known average molecular weight)

  • Alternative solvent for comparison (e.g., Toluene)

  • Beakers, magnetic stirrer, viscometer, and a system for casting films (e.g., a spin coater or a doctor blade).

Procedure:

  • Solubility Test:

    • Prepare solutions of Polystyrene in this compound at various concentrations (e.g., 1%, 5%, 10% w/v).

    • Stir the mixtures at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours).

    • Visually inspect the solutions for complete dissolution, clarity, and any signs of precipitation.

  • Viscosity Measurement:

    • Measure the viscosity of the completely dissolved polymer solutions using a viscometer.

    • Compare the viscosity of the this compound solutions with solutions of the same concentration in the alternative solvent.

  • Film Casting and Characterization:

    • Cast films from the polymer solutions onto a suitable substrate.

    • Allow the solvent to evaporate completely in a controlled environment.

    • Characterize the resulting polymer films for properties such as transparency, flexibility, and surface morphology (using techniques like optical microscopy or scanning electron microscopy).

This general protocol can be adapted to evaluate this compound for other applications, such as its performance as a plasticizer, by incorporating additional tests like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess its effect on the thermal properties of the polymer.

Conclusion

This compound is a secondary amide with potential applications as a solvent and plasticizer. However, a significant lack of publicly available data on its performance, toxicity, and environmental impact limits its widespread industrial use. Further research is needed to fully characterize this compound and to establish its efficacy and safety in comparison to existing alternatives. The general properties of N-alkylamides suggest that this compound could be a viable alternative to more hazardous solvents, but this requires substantiation through detailed experimental studies.

References

evaluating the stability of N-butylbutanamide under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Evaluating the Stability of N-butylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amide Stability

Amides are generally considered to be relatively stable functional groups due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. This resonance stabilization makes the amide bond less susceptible to nucleophilic attack compared to other carbonyl derivatives like esters. However, under forcing conditions such as strong acids or bases, particularly with the application of heat, amides can undergo hydrolysis to yield a carboxylic acid and an amine. The stability of an amide is influenced by steric and electronic factors of the substituents on both the carbonyl carbon and the nitrogen atom.

This compound, a secondary amide, is expected to follow this general stability profile. Understanding its degradation pathways and kinetics is crucial for its potential application in pharmaceuticals, as degradation can lead to loss of efficacy and the formation of potentially harmful impurities.

Comparative Stability of Amides

In the absence of direct experimental data for this compound, a qualitative comparison can be made with other amides based on their structural features:

  • Primary vs. Secondary vs. Tertiary Amides: Generally, the rate of hydrolysis can be influenced by the substitution on the nitrogen atom. While electronic effects are complex, steric hindrance around the carbonyl group can play a significant role.

  • Effect of Alkyl Chain Length: For simple aliphatic amides, the length of the N-alkyl and acyl chains is not expected to dramatically alter the intrinsic reactivity of the amide bond itself. However, it can influence physical properties like solubility, which might indirectly affect reaction rates in heterogeneous systems.

  • Comparison with Structurally Related Amides: Compared to a smaller secondary amide like N-methylacetamide, this compound has larger alkyl groups. This might introduce slightly more steric hindrance to the approach of a nucleophile, potentially leading to a slower rate of hydrolysis under identical conditions. Conversely, compared to a more sterically hindered amide, it would be expected to be more reactive.

A systematic study comparing the hydrolysis rates of a series of N-alkylbutanamides (e.g., N-methylbutanamide, N-ethylbutanamide, N-propylbutanamide, and this compound) would provide valuable structure-stability relationships.

Experimental Protocols for Stability Evaluation

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions to generate degradation products and determine degradation pathways.

Forced Degradation Protocol

1. Acidic Hydrolysis:

  • Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol). Add an equal volume of 0.1 M hydrochloric acid.

  • Conditions: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

2. Basic Hydrolysis:

  • Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent. Add an equal volume of 0.1 M sodium hydroxide.

  • Conditions: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at various time points. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

3. Thermal Degradation (Dry Heat):

  • Procedure: Place a known amount of solid this compound in a controlled temperature oven.

  • Conditions: Expose the solid to a high temperature (e.g., 80°C).

  • Sampling: At specified time intervals, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

4. Oxidative Degradation:

  • Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Add a solution of hydrogen peroxide (e.g., 3%).

  • Conditions: Keep the solution at room temperature.

  • Sampling: Withdraw aliquots at various time points for HPLC analysis.

5. Photostability:

  • Procedure: Expose a solution of this compound and the solid compound to a calibrated light source according to ICH Q1B guidelines.

  • Conditions: Use a combination of fluorescent and UV lamps.

  • Sampling: Analyze the samples by HPLC after a defined exposure period.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential degradation products with different polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound and its expected degradation products (butyric acid and butylamine) have reasonable absorbance (a wavelength scan should be performed, but 210 nm is a common starting point for amides).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Quantitative results from the stability studies should be summarized in a clear and concise table. The following is a hypothetical table illustrating how the data for this compound could be presented.

Stress ConditionTime (hours)This compound Remaining (%)Butyric Acid (%)Butylamine (%)Mass Balance (%)
0.1 M HCl at 60°C 0100.00.00.0100.0
485.214.5(Not detected by UV)99.7
871.827.9(Not detected by UV)99.7
2445.354.1(Not detected by UV)99.4
0.1 M NaOH at 60°C 0100.00.00.0100.0
488.910.8(Not detected by UV)99.7
878.121.5(Not detected by UV)99.6
2455.643.9(Not detected by UV)99.5
Thermal (80°C) 2499.5< LOQ< LOQ99.5
Oxidative (3% H₂O₂) 2498.2< LOQ< LOQ98.2
Photostability 2499.8< LOQ< LOQ99.8
Note: Butylamine is not expected to be reliably quantified by UV detection under these conditions and may require a different analytical method for accurate measurement. Mass balance is calculated as the percentage of the initial amount of this compound accounted for by the remaining parent compound and its degradation products.

Visualizing the Workflow and Degradation Pathway

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep Prepare this compound Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, 60°C) thermal Thermal Stress (Solid, 80°C) oxidative Oxidative Stress (3% H2O2) photo Photostability (ICH Q1B) sampling Sampling at Time Intervals acid->sampling base->sampling thermal->sampling oxidative->sampling photo->sampling neutralize Neutralization (for acidic/basic samples) sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc quantify Quantify this compound and Degradation Products hplc->quantify mass_balance Calculate Mass Balance quantify->mass_balance report Generate Stability Report mass_balance->report

Experimental workflow for this compound stability assessment.
Expected Degradation Pathway

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the amide bond.

G NBBA This compound Products Butyric Acid + Butylamine NBBA->Products Hydrolysis Conditions H+ or OH- Heat

Expected hydrolysis pathway of this compound.

Conclusion

This guide provides a robust framework for the systematic evaluation of this compound stability. By following the outlined forced degradation and HPLC analysis protocols, researchers can generate the necessary data to understand its degradation profile. This information is paramount for making informed decisions during drug development, including formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life. While direct comparative data is currently unavailable, the proposed methodologies will enable a thorough assessment and comparison of this compound's stability against other relevant compounds.

Safety Operating Guide

Personal protective equipment for handling N-butylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-butylbutanamide

This document provides immediate, essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Given that this compound is supplied for early discovery research, comprehensive analytical and toxicological data is not always available. Therefore, adherence to stringent safety protocols based on its known hazards is critical.

Immediate Safety Summary

This compound (CAS: 10264-16-1) is a combustible solid that is classified as a hazardous substance.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Properties and Hazards

The following table summarizes the available quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Physical State Solid
GHS Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Storage Class 11 (Combustible Solids)
Occupational Exposure Limits No data available
LD50/LC50 No data available

Operational and Disposal Plan

This section provides procedural guidance for the safe handling and disposal of this compound.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure the ventilation system is functioning correctly before beginning work.

  • Safe Handling: Avoid contact with skin and eyes.[2] Do not breathe dust or vapors.[1] Avoid formation of dust and aerosols.[2] Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in laboratory areas. Remove contaminated clothing and wash it before reuse.[3]

Personal Protective Equipment (PPE)

A substance-specific risk assessment should be conducted to determine the appropriate PPE. However, the following provides a baseline based on known hazards:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[4]

    • Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If the substance is handled outside of a fume hood or if dust/aerosols are generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] Use a NIOSH/MSHA-approved respirator.

Storage
  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed to prevent contamination and moisture ingress.[3]

  • Store away from heat, sparks, open flames, and other sources of ignition.[5]

  • Store locked up.[3]

Disposal Plan
  • Waste Disposal: All this compound waste and contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous chemical waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[3] Do not flush into surface water or sanitary sewer systems.[3]

  • Containers: Empty containers may retain product residue and can be dangerous.[5] They should be treated as hazardous waste.

Emergency Procedures: Chemical Spill Response

In the event of a spill, follow the established emergency protocol. The workflow below outlines the immediate steps for responding to a chemical spill.

SpillResponse spill Spill Detected alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess Spill Severity alert->assess minor_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->minor_ppe Minor Spill major_contact Contact Emergency Response (e.g., EH&S) assess->major_contact Major Spill contain Contain & Absorb Spill with Inert Material minor_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area & Equipment collect->decontaminate isolate Isolate the Area & Prevent Entry major_contact->isolate isolate->decontaminate Await Professional Response dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.